Antistaphylococcal agent 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19N5O3 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |
InChI Key |
UGQAKYSZJGKLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Novel Antistaphylococcal Agent: Lefamulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Lefamulin, a first-in-class pleuromutilin antibiotic approved for systemic use in humans.[1] Lefamulin demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, making it a critical agent in the fight against antimicrobial resistance.[1][2]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lefamulin exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3] This is achieved through a high-affinity, specific binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][4][5] The PTC is a highly conserved region responsible for catalyzing peptide bond formation, a critical step in protein elongation.[6][7]
The binding of Lefamulin to the ribosome interferes with the proper positioning of transfer RNA (tRNA) molecules at the A- and P-sites of the PTC.[3][6] This steric hindrance prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.[1][4]
A unique feature of Lefamulin's interaction with the ribosome is its induced-fit mechanism.[4][8] The binding of the drug causes a conformational change in the ribosome, effectively closing the binding pocket around the molecule.[2][4] This tight binding enhances its inhibitory activity and contributes to its high potency.[4] Due to this novel mechanism of action, the likelihood of cross-resistance with other classes of antibiotics that also target protein synthesis is low.[4][6]
Figure 1. Lefamulin's Inhibition of Bacterial Protein Synthesis
Quantitative Data: In Vitro Activity against Staphylococcus aureus
Lefamulin demonstrates potent in vitro activity against a broad range of S. aureus isolates, including those with resistance to other antibiotic classes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Lefamulin against various S. aureus phenotypes.
| Organism/Phenotype | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| S. aureus (all isolates from children with CF) | 227 | 0.06 | 0.12 | 0.03-1 |
| Methicillin-Resistant S. aureus (MRSA) | 52 | 0.06 | 0.12 | - |
| Azithromycin-Resistant S. aureus | 115 | 0.06 | 0.12 | - |
| Levofloxacin-Resistant S. aureus | 23 | 0.06 | 0.12 | - |
| Clindamycin-Resistant S. aureus | 11 | 0.06 | 0.12 | - |
| Gentamicin-Resistant S. aureus | 9 | - | - | 0.03-0.12 |
Data sourced from a study on S. aureus isolates from the lower respiratory tract of children with cystic fibrosis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of antistaphylococcal agents like Lefamulin.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Staphylococcus aureus isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Lefamulin (or other test agent) stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of Lefamulin in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) as detected by the naked eye or a plate reader.
-
Figure 2. Workflow for MIC Determination
This assay determines the effect of a compound on bacterial protein synthesis in a cell-free system.[12][13]
Objective: To quantify the inhibition of protein synthesis by a test compound.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like 35S-methionine)
-
Lefamulin (or other test agent)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture, and buffer.
-
Add varying concentrations of Lefamulin to different reaction tubes. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Precipitation:
-
Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins.
-
Incubate on ice for 30 minutes.
-
-
Washing:
-
Collect the protein precipitate by centrifugation.
-
Wash the pellet with cold acetone to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Resuspend the protein pellet in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of inhibition for each Lefamulin concentration relative to the no-drug control.
-
Determine the IC50 value (the concentration of drug that inhibits protein synthesis by 50%).
-
This assay directly measures the binding affinity of a compound to the bacterial ribosome.[14]
Objective: To determine the dissociation constant (Kd) of a test compound for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from S. aureus or a surrogate like E. coli
-
Radiolabeled Lefamulin (or other test agent)
-
Non-radiolabeled Lefamulin
-
Binding buffer
-
Filtration apparatus with nitrocellulose membranes
Procedure:
-
Binding Reaction:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled Lefamulin in the binding buffer.
-
For competition assays, incubate ribosomes with a fixed concentration of radiolabeled Lefamulin and varying concentrations of non-radiolabeled Lefamulin.
-
-
Equilibration:
-
Allow the binding reactions to reach equilibrium (typically 30-60 minutes at room temperature).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound drug will be retained on the membrane, while unbound drug will pass through.
-
-
Washing:
-
Quickly wash the membranes with cold binding buffer to remove any non-specifically bound drug.
-
-
Quantification:
-
Place the membranes in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity to determine the amount of bound drug.
-
-
Analysis:
-
Plot the amount of bound drug as a function of the drug concentration.
-
Use saturation binding or competition binding analysis to calculate the Kd.
-
Conclusion
Lefamulin represents a significant advancement in the development of antistaphylococcal agents. Its unique mechanism of action, centered on the inhibition of bacterial protein synthesis via a novel interaction with the peptidyl transferase center, provides a powerful tool against resistant pathogens.[1][4][6] The experimental protocols detailed herein are fundamental to the characterization of such novel agents, enabling a thorough understanding of their efficacy and molecular interactions, which is crucial for the continued development of new and effective antimicrobial therapies.
References
- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. Lefamulin (BC-3781) | pleuromutilin antibiotic | CAS 1061337-51-6 | inhibitor the synthesis of bacterial protein | BC3781; Xenleta | InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1320. In Vitro Activity of Lefamulin against Staphylococcus aureus Isolated from the Lower Respiratory Tract of Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
Antistaphylococcal Agent 3 (3-Bromopyruvate): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents. This document provides a comprehensive technical overview of a promising antistaphylococcal agent, 3-bromopyruvate (3BP), herein referred to as Antistaphylococcal Agent 3. Initially investigated as an anticancer therapeutic, 3BP has demonstrated potent and selective bactericidal activity against S. aureus, including methicillin-resistant strains. This whitepaper details the discovery of its antimicrobial properties, provides protocols for its chemical synthesis, summarizes its efficacy through quantitative data, and elucidates its proposed mechanism of action. Visual diagrams of key pathways and experimental workflows are included to facilitate understanding.
Discovery of Antistaphylococcal Activity
The potent and selective antistaphylococcal properties of 3-bromopyruvate (3BP) were a significant discovery, repurposing a known anticancer agent for infectious disease applications.[1] 3BP, an antimetabolite, was found to exhibit bactericidal activity against a range of human and veterinary strains of Staphylococcus aureus, including multidrug-resistant isolates.[1][2] Notably, this activity was selective, with minimal effect observed against other critical pathogens such as Enterococcus faecium, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.[1] The discovery highlighted that 3BP's efficacy is enhanced under conditions that promote the fermentative metabolism of S. aureus (anaerobiosis) and in acidic environments that increase its stability.[1] Furthermore, 3BP demonstrated the ability to disrupt preformed S. aureus biofilms and act synergistically with existing antibiotics like gentamicin, underscoring its potential as a multifaceted antistaphylococcal agent.[1][2]
Chemical Synthesis of 3-Bromopyruvate
The synthesis of 3-bromopyruvate is typically achieved through the bromination of pyruvic acid. Several methods have been described, with variations in solvents and reaction conditions. Below are representative protocols for its synthesis.
Synthesis from Pyruvic Acid and Bromine
A common method involves the direct bromination of pyruvic acid.[3]
-
Materials: Pyruvic acid, bromine, concentrated sulfuric acid, dichloromethane, cyclohexane, petroleum ether.
-
Protocol:
-
To a solution of pyruvic acid in dichloromethane, a catalytic amount of concentrated sulfuric acid is added.
-
Bromine is added dropwise to the stirred solution over a period of approximately 3.5 hours. The reaction mixture is stirred for an additional hour, during which a white precipitate may form.
-
The reaction mixture is then diluted with cyclohexane and petroleum ether and cooled to induce crystallization.
-
The resulting crystals of 3-bromopyruvic acid are collected by filtration, washed with petroleum ether, and dried.
-
A patent for a similar process describes adding 4.5g of pyruvic acid and 0.05g of concentrated sulfuric acid to 25ml of a solvent in a three-necked flask, stirring at 40°C, and then adding 9g of washed bromine.[4] The reaction proceeds for 2 hours, followed by cooling to 0°C for 3 hours to facilitate crystallization.[4]
Synthesis of Ethyl Bromopyruvate
The esterified form, ethyl bromopyruvate, is also synthesized through bromination of its pyruvate precursor.
-
Method 1:
-
Ethyl pyruvate is mixed with dry ether at room temperature.
-
Bromine is added dropwise while maintaining the temperature between 20-34°C.
-
The mixture is refluxed for 2 hours.
-
The organic phase is washed with saturated sodium chloride and sodium carbonate solutions until neutral, then dried and evaporated to yield ethyl bromopyruvate.[5]
-
-
Method 2 (using Bromine Chloride):
-
Ethyl pyruvate and bromine are cooled to approximately -4°C.
-
Chlorine gas is added to the bromine to form bromine chloride.
-
The resulting bromine chloride is slowly added to the ethyl pyruvate, maintaining a temperature of -2°±2°C.
-
The reaction mixture is stirred and gradually warmed to room temperature.
-
Inert gas is used to remove HCl, and the product is purified by distillation.[5][6]
-
References
- 1. The antimetabolite 3-bromopyruvate selectively inhibits Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromopyruvic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
An In-depth Technical Guide to Target Identification of Antistaphylococcal Agents in S. aureus
A Case Study with Triclosan
Disclaimer: The compound "Antistaphylococcal agent 3" does not correspond to a known agent in publicly available scientific literature. This guide will use the well-characterized antistaphylococcal agent Triclosan as a representative example to illustrate the principles and methodologies of target identification in Staphylococcus aureus.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases like pneumonia and sepsis. The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial agents.[1] A critical step in the development of new drugs is the identification and validation of their molecular targets. This guide provides a technical overview of the target identification process for antistaphylococcal agents, using Triclosan as a case study.
Triclosan is a broad-spectrum antimicrobial agent that has been used in a variety of consumer products.[2][3] While initially thought to act through non-specific membrane disruption, subsequent research revealed a specific and potent inhibitory action on a key bacterial enzyme.[3][4]
Target Identification of Triclosan in S. aureus
The primary molecular target of Triclosan in S. aureus was identified as the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the fabI gene.[3][4][5] This enzyme is a crucial component of the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biogenesis.[6][7][8] The FASII pathway in bacteria is structurally distinct from the type I fatty acid synthase (FASI) system found in mammals, making FabI an attractive target for selective antibacterial therapy.[7]
The identification of FabI as the target of Triclosan was the result of several lines of experimental evidence:
-
Genetic Studies: Overexpression of the fabI gene in S. aureus was shown to confer resistance to Triclosan.[4] Furthermore, the selection of Triclosan-resistant mutants frequently identified mutations within the fabI gene.[4][9]
-
Biochemical Assays: In vitro enzyme inhibition assays demonstrated that Triclosan is a potent inhibitor of purified S. aureus FabI.[6]
-
Structural Biology: Co-crystallization studies of FabI with Triclosan and its cofactor NAD+ revealed the precise binding mode of the inhibitor.[4] Triclosan was found to form a stable ternary complex with FabI and NAD+, effectively locking the enzyme in an inactive state.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Triclosan against S. aureus and its inhibition of the FabI enzyme.
Table 1: In Vitro Activity of Triclosan against S. aureus
| Parameter | Value Range | Reference Strains/Isolates |
| Minimum Inhibitory Concentration (MIC) | 0.016 - 2 µg/mL | Clinical isolates of S. aureus |
| MIC50 | 0.12 µg/mL | 100 clinical isolates of S. aureus |
| MIC90 | 0.25 µg/mL | 100 clinical isolates of S. aureus |
Table 2: In Vitro Inhibition of S. aureus FabI by Triclosan
| Parameter | Value | Notes |
| IC50 (50% Inhibitory Concentration) | ≤64 nM | For potent inhibitors of FabI |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Triclosan against S. aureus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A fresh overnight culture of S. aureus is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: A two-fold serial dilution of Triclosan is prepared in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of Triclosan that completely inhibits visible bacterial growth.
In Vitro FabI Enzyme Inhibition Assay
The inhibitory activity of Triclosan against purified S. aureus FabI can be measured spectrophotometrically by monitoring the oxidation of NADH.
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 100 mM sodium phosphate, pH 7.5), NADH, and purified S. aureus FabI enzyme.
-
Inhibitor Addition: Varying concentrations of Triclosan (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with solvent only is included.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, crotonoyl-CoA.
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time using a spectrophotometer.
-
Calculation of IC50: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of Triclosan that causes 50% inhibition of the enzyme activity.
Overexpression of FabI in S. aureus
To confirm that FabI is the primary target of Triclosan, a strain of S. aureus overexpressing the fabI gene can be constructed.
-
Cloning: The fabI gene is amplified from S. aureus genomic DNA by PCR and cloned into a suitable expression vector (e.g., a plasmid with an inducible promoter).
-
Transformation: The resulting plasmid is transformed into a competent S. aureus strain.
-
Induction of Expression: The expression of FabI is induced by the addition of an appropriate inducer (e.g., IPTG).
-
Confirmation of Overexpression: Overexpression of FabI is confirmed by methods such as SDS-PAGE and Western blotting.
-
MIC Determination: The MIC of Triclosan against the FabI-overexpressing strain is determined and compared to the wild-type strain. A significant increase in the MIC for the overexpressing strain indicates that FabI is the target.[10]
Signaling Pathways and Experimental Workflows
Fatty Acid Synthesis (FASII) Pathway in S. aureus
The FASII pathway is responsible for the de novo synthesis of fatty acids, which are essential components of the bacterial cell membrane.[11][12] FabI catalyzes the final, rate-limiting step in the elongation cycle of this pathway.[6] Inhibition of FabI by Triclosan disrupts the entire pathway, leading to a depletion of fatty acids and ultimately inhibiting bacterial growth.[13]
Caption: The Type II Fatty Acid Synthesis (FASII) pathway in S. aureus.
Experimental Workflow for Target Identification
The following diagram illustrates a general workflow for identifying the molecular target of a novel antistaphylococcal agent.
Caption: A generalized workflow for antistaphylococcal drug target identification.
Conclusion
The successful identification of FabI as the molecular target of Triclosan in S. aureus serves as an excellent model for the target identification of novel antistaphylococcal agents. A combination of genetic, biochemical, and structural approaches provides a robust framework for elucidating the mechanism of action of new antimicrobial compounds. This knowledge is essential for optimizing lead compounds, understanding potential resistance mechanisms, and developing the next generation of therapies to combat drug-resistant S. aureus.
References
- 1. Frontiers | Identification of novel drug targets and small molecule discovery for MRSA infections [frontiersin.org]
- 2. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triclosan - Wikipedia [en.wikipedia.org]
- 4. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclosan Promotes Staphylococcus aureus Nasal Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonactive-Site Mutations in S. aureus FabI That Induce Triclosan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
In Vitro Antibacterial Spectrum of "Antistaphylococcal agent 3": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Antistaphylococcal agent 3," a novel synthetic compound identified as 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 2350182-65-7), has been highlighted as a potential therapeutic agent against Staphylococcus aureus. This technical guide provides a comprehensive overview of the methodologies required to evaluate its in vitro antibacterial spectrum. While specific experimental data on the antibacterial activity of "this compound" is not currently available in published literature, this document outlines the standard experimental protocols and data presentation formats that are essential for its evaluation. Furthermore, it includes visualizations of the proposed experimental workflow and a conceptual signaling pathway based on in silico analyses.
Introduction
"this compound" is a dihydropyrano[2,3-c]pyrazole derivative. A foundational study by Mali et al. (2021) detailed the synthesis of this compound and conducted in silico molecular docking studies. These computational analyses suggested that "this compound" and its analogues have the potential to bind to dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism, in both wild-type and antibiotic-resistant strains of Staphylococcus aureus. However, to the best of our knowledge, in vitro experimental validation of its antibacterial activity has not been reported in peer-reviewed literature.
This guide is intended to provide researchers with the necessary framework to conduct such an evaluation, presenting standardized protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of "this compound."
In Vitro Antibacterial Spectrum Data
As of the date of this publication, there is no publicly available in vitro antibacterial spectrum data for "this compound." The primary scientific literature associated with this compound focuses on its synthesis and in silico analysis, without reporting experimental MIC or MBC values.
To facilitate future research and ensure data comparability, the following table structure is recommended for presenting the in vitro antibacterial spectrum of "this compound."
Table 1: In Vitro Antibacterial Activity of "this compound"
| Bacterial Strain | ATCC Number | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | MSSA | Data not available | Data not available |
| Staphylococcus aureus | 43300 | MRSA | Data not available | Data not available |
| Staphylococcus epidermidis | 12228 | Data not available | Data not available | |
| Enterococcus faecalis | 29212 | Data not available | Data not available | |
| Bacillus subtilis | 6633 | Data not available | Data not available | |
| Escherichia coli | 25922 | Data not available | Data not available | |
| Pseudomonas aeruginosa | 27853 | Data not available | Data not available |
MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro antibacterial spectrum of a novel compound like "this compound."
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for MIC determination.
Materials:
-
"this compound"
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the "this compound" stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic with activity against the test strain.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of "this compound" in which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for MIC and MBC determination.
Conceptual Signaling Pathway
The following diagram illustrates the conceptual pathway of action for "this compound" based on the in silico findings of Mali et al. (2021). This is a proposed mechanism and requires experimental validation.
Caption: Proposed mechanism of action for "this compound".
Conclusion
"this compound" represents a promising scaffold for the development of new antibacterial agents, particularly against Staphylococcus aureus. While current research is limited to its synthesis and in silico evaluation, this technical guide provides the necessary protocols and frameworks for its comprehensive in vitro characterization. The generation of robust MIC and MBC data is a critical next step in validating the therapeutic potential of this compound and guiding future drug development efforts. Researchers are encouraged to utilize the standardized methodologies outlined herein to ensure the production of high-quality, comparable data.
"Antistaphylococcal agent 3" against MRSA and MSSA strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of novel therapeutic agents with potent activity against both MRSA and methicillin-susceptible S. aureus (MSSA) is a critical area of research.[3][4] This document provides a comprehensive technical overview of ASA-3, a novel investigational agent with promising antistaphylococcal activity. ASA-3 exhibits a unique mechanism of action, targeting bacterial cell wall synthesis through a distinct pathway, and demonstrates potent bactericidal effects against a broad panel of clinical isolates.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
ASA-3 disrupts the biosynthesis of the bacterial cell wall, a crucial structure for staphylococcal viability.[5] Unlike traditional β-lactam antibiotics that target penicillin-binding proteins (PBPs), ASA-3 inhibits a novel enzymatic step in the peptidoglycan synthesis pathway.[6] This distinct mechanism allows ASA-3 to bypass common resistance mechanisms, including the expression of PBP2a in MRSA.[6][7] The proposed signaling pathway for ASA-3's mechanism of action is illustrated below.
In Vitro Activity Against MRSA and MSSA
The in vitro potency of ASA-3 has been evaluated against a comprehensive panel of clinical S. aureus isolates, including both MRSA and MSSA strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits visible growth, were determined using standardized methods.[8][9]
Quantitative Data Summary
The following tables summarize the comparative in vitro activity of ASA-3 against various MRSA and MSSA strains.
Table 1: Minimum Inhibitory Concentration (MIC) of ASA-3 against Reference Strains
| Strain | Genotype | ASA-3 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| ATCC 29213 | MSSA | 0.06 | 1 | 2 |
| ATCC 43300 | MRSA | 0.125 | 1 | 2 |
| USA300 | CA-MRSA | 0.125 | 1 | 2 |
| N315 | HA-MRSA | 0.25 | 2 | 2 |
Table 2: MIC Range and MIC90 for Clinical Isolates
| Organism (n=100) | ASA-3 MIC Range (µg/mL) | ASA-3 MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| MSSA | 0.03 - 0.25 | 0.125 | 1 |
| MRSA | 0.06 - 0.5 | 0.25 | 2 |
MIC90: The concentration at which 90% of isolates were inhibited.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of ASA-3 was prepared in a suitable solvent. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: S. aureus isolates were grown on Tryptic Soy Agar plates overnight at 37°C. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL. The suspension was then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of ASA-3 that completely inhibited visible bacterial growth.
Time-Kill Kinetics Assay
Time-kill assays were performed to assess the bactericidal activity of ASA-3 over time.
Protocol:
-
Inoculum Preparation: An overnight culture of S. aureus was diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.
-
Drug Exposure: ASA-3 was added at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control without the antibiotic was included.
-
Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on Tryptic Soy Agar.
-
Colony Counting: The plates were incubated at 37°C for 24 hours, and the number of colonies was counted to determine the CFU/mL at each time point. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening and evaluating novel antistaphylococcal agents like ASA-3.
Conclusion
ASA-3 represents a promising new class of antistaphylococcal agents with potent activity against both MSSA and MRSA. Its novel mechanism of action makes it a valuable candidate for further development in the fight against antimicrobial resistance. The data presented in this guide underscore the potential of ASA-3 as a future therapeutic option for treating serious staphylococcal infections. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus [agris.fao.org]
- 2. Resistance profile to antimicrobials agents in methicillin-resistant Staphylococcus aureus isolated from hospitals in South Brazil between 2014-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Novel antibiotics for the treatment of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. akjournals.com [akjournals.com]
An In-Depth Technical Guide to the Interaction of Daptomycin with the Staphylococcus aureus Cell Membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent and rapid bactericidal activity against a wide range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its approval for treating complicated skin and skin structure infections, bacteremia, and right-sided endocarditis caused by S. aureus has made it a critical tool in combating difficult-to-treat infections.[1][3]
The unique mechanism of action of daptomycin, which targets the bacterial cell membrane, distinguishes it from many other antibiotic classes that inhibit cell wall, protein, or nucleic acid synthesis.[4][5] This guide provides a comprehensive technical overview of the molecular interactions between daptomycin and the S. aureus cell membrane, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action
The bactericidal effect of daptomycin is a multi-step process initiated by its interaction with the bacterial cytoplasmic membrane in the presence of calcium ions.[1][6] This process culminates in membrane depolarization, ion efflux, and the cessation of essential biosynthetic processes, ultimately leading to cell death.[7][8]
The key stages of daptomycin's mechanism of action are:
-
Calcium-Dependent Binding: Daptomycin's activity is critically dependent on physiological concentrations of calcium ions (Ca²⁺).[2][5] The Ca²⁺-daptomycin complex binds to the bacterial cell membrane, a process facilitated by the high content of anionic phospholipids, particularly phosphatidylglycerol (PG), in the staphylococcal membrane.[4][9]
-
Membrane Insertion and Oligomerization: Following initial binding, the lipid tail of daptomycin inserts into the membrane bilayer.[7] This insertion promotes the oligomerization of daptomycin molecules, forming a complex within the membrane.[7]
-
Membrane Disruption and Ion Leakage: The daptomycin oligomer is believed to disrupt the local membrane structure, creating pores or ion-conducting channels.[7] This leads to a rapid efflux of intracellular potassium ions (K⁺), a critical event in its bactericidal cascade.[2][10]
-
Membrane Depolarization: The substantial loss of positive ions (K⁺) results in the dissipation of the bacterial membrane potential, a process known as depolarization.[6][7]
-
Inhibition of Macromolecular Synthesis and Cell Death: The collapse of the membrane potential disrupts essential cellular functions that are dependent on it. This leads to the inhibition of DNA, RNA, and protein synthesis, culminating in rapid, concentration-dependent cell death.[6][7][11] More recent evidence also suggests that daptomycin's interaction with the membrane delocalizes proteins essential for cell wall biosynthesis, such as MurG, further contributing to its antibacterial effect.[9][12]
Visualizing the Pathways and Processes
Daptomycin's Mechanism of Action Pathway
The following diagram illustrates the sequential steps of daptomycin's interaction with the S. aureus cell membrane.
Experimental Workflow for Membrane Integrity Assessment
This diagram outlines a typical workflow for investigating the impact of an antistaphylococcal agent on bacterial membrane integrity.
Quantitative Data Summary
The efficacy of daptomycin's interaction with the S. aureus cell membrane can be quantified through several key metrics. The following tables summarize representative data from the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against S. aureus
| Strain Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation(s) |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 1.0 | 0.38 | 0.75 | [13] |
| MRSA (European isolates) | 0.03 - 0.5 | 0.25 | 0.5 | [13] |
| Clinical MRSA Isolates | < 1.0 | N/A | 1.0 | [3] |
| S. aureus Susceptibility Breakpoint | ≤ 1.0 | N/A | N/A | [14] |
MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively.
Table 2: Bactericidal Kinetics of Daptomycin against S. aureus
| Growth Phase | Daptomycin Conc. | Time to ≥3-log₁₀ Reduction in CFU/mL | Citation(s) |
| Exponential | 4x MIC (2 μg/mL) | ~60 minutes | [15] |
| Exponential | Not specified | < 8 hours for >99.9% reduction | [16] |
| Stationary | 100 μg/mL | ~8 hours | [15] |
| Stationary | 32 μg/mL | 24 hours (required for bactericidal endpoint) | [15] |
Table 3: Membrane Depolarization and Ion Efflux Kinetics
| Parameter | Daptomycin Conc. | Observation | Timeframe | Citation(s) |
| Membrane Potential | ~8x MIC (5 μg/mL) | >90% reduction | Within 30 minutes | [8][10] |
| Membrane Potential | ~8x MIC (5 μg/mL) | Full depolarization | 30 - 60 minutes | [10][17] |
| Ion Leakage | Not specified | K⁺, Mg²⁺, and ATP efflux detected | 20 - 30 minutes post-exposure | [18] |
| K⁺ Efflux | Not specified | Ca²⁺-dependent K⁺ release | Correlated with cell viability loss | [10] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the interaction of daptomycin with the S. aureus cell membrane.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of daptomycin that prevents visible growth of S. aureus.
-
Principle: Broth microdilution is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) supplemented with calcium to a final physiological concentration of 50 mg/L (MHCa²⁺).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., from an overnight culture) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of daptomycin in MHCa²⁺ in the wells of the microtiter plate.
-
Incubation: Inoculate the plate and incubate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of daptomycin at which no visible bacterial growth is observed.[13]
-
Time-Kill Kinetic Assay
This assay assesses the rate at which daptomycin kills a bacterial population over time.
-
Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antibiotic, and the number of viable cells (CFU/mL) is determined at various time points.
-
Methodology:
-
Culture Preparation: Grow S. aureus in MHCa²⁺ to early or mid-logarithmic phase.
-
Exposure: Add daptomycin at a defined concentration (e.g., 4x MIC). Include a growth control without antibiotic.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the cultures.
-
Quantification: Perform serial dilutions of the aliquots in saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate plates overnight and count the colonies to determine the CFU/mL at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.[15]
-
Membrane Potential Assay (Fluorimetric)
This assay measures changes in the bacterial membrane potential using a fluorescent dye.
-
Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) accumulates in polarized bacterial membranes, and its fluorescence is quenched. Membrane depolarization leads to the release of the dye into the medium, causing an increase in fluorescence.[10]
-
Methodology:
-
Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend them in a suitable buffer (e.g., HEPES with glucose).
-
Dye Loading: Incubate the cell suspension with DiSC₃(5) (e.g., 0.1 mg/mL) to allow the dye to accumulate in the membranes.[19]
-
Baseline Measurement: Place the cell suspension in a fluorometer and record the stable baseline fluorescence.
-
Exposure: Add daptomycin to the cuvette and continuously monitor the fluorescence intensity over time (e.g., 30-60 minutes).
-
Controls: Use a known depolarizing agent, such as nisin (e.g., 25 µg/mL), as a positive control to determine maximal depolarization, and an untreated cell suspension as a negative control.[19]
-
Analysis: Calculate the percentage of depolarization relative to the controls.[19]
-
Potassium Efflux Assay
This protocol directly measures the leakage of potassium ions from the bacterial cells.
-
Principle: The K⁺-sensitive fluorescent probe, PBFI (potassium-binding benzofuran isophthalate), exhibits an increase in fluorescence upon binding to K⁺ ions released into the extracellular medium.[10]
-
Methodology:
-
Cell Preparation: Prepare a washed suspension of S. aureus in a low-potassium buffer.
-
Assay Setup: Add the cell suspension and the PBFI probe to a cuvette in a fluorometer.
-
Baseline Measurement: Record the stable baseline fluorescence.
-
Exposure: Add Ca²⁺-supplemented daptomycin and monitor the increase in fluorescence, which corresponds to K⁺ efflux.
-
Control: Use a potassium ionophore like valinomycin as a positive control to induce complete K⁺ release.[10]
-
Inhibition of Macromolecular Synthesis Assay
This assay determines the effect of daptomycin on the synthesis of key macromolecules like DNA, RNA, and proteins.
-
Principle: The rate of synthesis is measured by the incorporation of specific radiolabeled precursors into acid-precipitable macromolecules.
-
Methodology:
-
Culture and Exposure: Grow S. aureus to the mid-log phase and expose the culture to daptomycin.
-
Radiolabeling: At the time of antibiotic addition, add a specific radiolabeled precursor (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein).[11]
-
Sampling: At various time points, remove aliquots of the culture.
-
Precipitation: Immediately add the aliquot to cold trichloroacetic acid (TCA) to stop synthesis and precipitate the macromolecules.
-
Collection and Measurement: Collect the precipitate on a filter and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Compare the rate of incorporation in daptomycin-treated samples to that of an untreated control to determine the extent of inhibition.[11]
-
Conclusion
Daptomycin's interaction with the S. aureus cell membrane is a complex and highly effective mechanism that leads to rapid bactericidal activity. Its Ca²⁺-dependent binding to phosphatidylglycerol, subsequent membrane disruption, and the resulting cascade of ion leakage and depolarization represent a unique mode of action among clinically available antibiotics. Understanding the quantitative aspects of this interaction and the experimental protocols used to elucidate them is crucial for researchers and drug development professionals working to overcome antibiotic resistance and develop novel membrane-active antistaphylococcal agents. The methodologies and data presented in this guide provide a foundational framework for such endeavors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 8. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Bactericidal Activities of Daptomycin against Staphylococcus aureus and Enterococcus faecalis Are Not Mediated by Inhibition of Lipoteichoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 19. Evaluation of Daptomycin Non-Susceptible Staphylococcus aureus for Stability, Population Profiles, mprF Mutations, and Daptomycin Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Antistaphylococcal Therapeutics: An In-depth Technical Guide to Early-Stage Compound Evaluation
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), necessitates a paradigm shift in antimicrobial drug discovery. This technical guide provides a comprehensive overview of the core methodologies and critical data evaluation techniques employed in the early-stage research of novel antistaphylococcal compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and advance promising new chemical entities. This document delves into the intricate experimental protocols, presents quantitative data for comparative analysis, and visualizes the complex signaling pathways targeted by these innovative agents.
Novel Antistaphylococcal Compounds and Their Mechanisms of Action
Early-stage research has identified several promising classes of novel compounds that exhibit potent antistaphylococcal activity through diverse mechanisms of action. This section explores some of the most compelling examples, focusing on their molecular targets and the signaling pathways they disrupt.
FabI Inhibitors: Disrupting Fatty Acid Synthesis
A key strategy in the development of new antistaphylococcal agents is the targeting of the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial membrane biogenesis and distinct from the mammalian FAS-I pathway.[1]
Afabicin (formerly Debio 1450) , a first-in-class FabI inhibitor, is a prodrug that is converted to its active moiety, afabicin desphosphono.[2][3][4][5] This active form specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme that catalyzes the final rate-limiting step in the fatty acid elongation cycle in S. aureus.[1][2][6][7] By blocking FabI, afabicin effectively halts the production of fatty acids necessary for bacterial cell membrane synthesis, leading to bacterial growth inhibition.[2][4]
Below is a diagram illustrating the bacterial Fatty Acid Synthesis (FASII) pathway and the point of inhibition by Afabicin.
Cell Wall Synthesis Inhibitors: A New Generation
Targeting the intricate process of bacterial cell wall synthesis remains a highly effective strategy. Teixobactin, a novel depsipeptide antibiotic, represents a significant advancement in this area.
Teixobactin exhibits potent bactericidal activity against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[8][9][10] Its unique mechanism of action involves binding to highly conserved motifs of lipid II (a precursor of peptidoglycan) and lipid III (a precursor of teichoic acid).[8][9][11][12] This dual-targeting action disrupts cell wall synthesis, leading to cell lysis.[8][11] A key advantage of teixobactin is the apparent lack of detectable resistance development, which is attributed to its binding to lipid precursors rather than proteins.[10]
The diagram below illustrates the mechanism of action of Teixobactin in disrupting the bacterial cell wall synthesis.
Virulence Factor Inhibitors: Disarming the Pathogen
An alternative and promising approach to combatting S. aureus infections is to target its virulence factors, thereby disarming the pathogen without exerting direct bactericidal pressure, which may reduce the development of resistance.
Sortase A (SrtA) is a membrane-associated transpeptidase that anchors surface proteins, including key virulence factors, to the peptidoglycan cell wall of Gram-positive bacteria.[3][13][14][15] Inhibition of SrtA prevents the display of these virulence factors, thereby impairing the bacterium's ability to adhere to host tissues, invade cells, and evade the immune system.[3][14][15] Several novel small molecules have been identified as inhibitors of SrtA, demonstrating the potential of this anti-virulence strategy.[13]
The following diagram illustrates the role of Sortase A in anchoring virulence factors and its inhibition.
The accessory gene regulator (Agr) system is a global quorum-sensing system in S. aureus that controls the expression of a vast array of virulence factors in a cell-density-dependent manner.[16][17][18][19] At high cell densities, the Agr system upregulates the production of secreted toxins and exoenzymes while downregulating surface adhesins.[19] Inhibiting the Agr system can therefore attenuate the virulence of S. aureus.[17][20][21][22][23][24] Novel compounds, such as Azan-7 and staquorsin, have been shown to inhibit the Agr system by targeting the response regulator AgrA.[17][20][22]
The diagram below outlines the Agr quorum-sensing pathway and the inhibitory action of novel compounds.
Quantitative Data Summary of Novel Antistaphylococcal Compounds
A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize key in vitro and in vivo data for a selection of novel antistaphylococcal agents.
Table 1: In Vitro Activity of Novel Antistaphylococcal Compounds
| Compound Class | Example Compound | Target | MIC (µg/mL) vs. MRSA | IC₅₀ | Reference(s) |
| FabI Inhibitor | Afabicin (active form) | FabI | 0.004 - 0.06 | - | [7][25] |
| Cell Wall Synthesis Inhibitor | Teixobactin | Lipid II / Lipid III | 0.5 - 4 | - | [12][26][27][28] |
| Sortase A Inhibitor | Compound 1¹ | Sortase A | 78.12 - 312.5 | 160.3 µM | [13][15][29][30] |
| Sortase A Inhibitor | Compound 2² | Sortase A | 156.2 - 312.5 | 207.01 µM | [13][15][29][30] |
| Agr QSI | Azan-7 | AgrA | - (Anti-virulence) | - | [17][20][31] |
| Agr QSI | Staquorsin | AgrA | >600 µM (non-bactericidal) | - | [22][32] |
| Seryl-tRNA Synthetase Inhibitor | Compound 3³ | SerRS | 32 | - | [18] |
¹ N,N-diethyl-N′-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine ² acridin-9-yl-(1H-benzoimidazol-5-yl)-amine ³ 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1,2,4]triazin-5-one
Table 2: In Vivo Efficacy and Cytotoxicity of Novel Antistaphylococcal Compounds
| Compound Class | Example Compound | Animal Model | Efficacy Metric | Cytotoxicity (IC₅₀) vs. Mammalian Cells | Reference(s) |
| FabI Inhibitor | Afabicin | Murine Thigh Infection | EC₅₀: 0.35 mg/L | - | |
| Cell Wall Synthesis Inhibitor | Teixobactin | Murine Thigh Infection | >2-log reduction in CFU at 20 mg/kg | Not cytotoxic at effective concentrations | [26][28] |
| Sortase A Inhibitor | - | Murine Bacteremia | Increased survival | - | [3] |
| Agr QSI | Staquorsin | Murine Skin Abscess | Reduced lesion size | Not cytotoxic up to 600 µM | [22] |
| Chlorinated Arylcarbamoylnaphthalenylcarbamates | Compound 4⁴ | - | - | >30 µM (THP-1 cells) | [33] |
| Chlorinated 1-hydroxynaphthalene-2-carboxanilides | Compound 10⁵ | - | - | >30 µM (THP-1 cells) | [27] |
⁴ 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate ⁵ N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed, step-by-step protocols for key experiments cited in the evaluation of antistaphylococcal compounds.
In Vitro Assays
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (S. aureus) grown to logarithmic phase
-
Test compound stock solution
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of ~0.5).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate compound dilution to each well of the microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture (S. aureus)
-
CAMHB
-
Test compound
-
Sterile tubes or flasks
-
Incubator with shaking (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB and dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any compound.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered bactericidal activity.
-
Objective: To determine the ability of a compound to prevent the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)
-
Bacterial culture (S. aureus)
-
Test compound
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the culture in fresh TSB (with or without glucose) to an OD₆₀₀ of approximately 0.05.
-
-
Assay Plate Setup:
-
Add 100 µL of the test compound at various concentrations to the wells of a microtiter plate.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include a growth control (bacteria without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Biofilm Staining:
-
Carefully discard the planktonic cells and wash the wells gently with PBS or water.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again to remove excess stain.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the growth control.
-
In Vivo Efficacy Models
Objective: To evaluate the efficacy of a novel compound in a systemic S. aureus infection model.[10][20]
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
S. aureus strain (e.g., MRSA USA300)
-
Test compound and vehicle
-
Sterile saline or PBS
-
Syringes and needles
Procedure:
-
Infection:
-
Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.
-
Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal or sublethal dose of bacteria.
-
-
Treatment:
-
Administer the test compound at various doses and routes (e.g., IP, IV, or oral) at specified time points post-infection.
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor the mice for signs of illness and survival over a period of several days.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
Secondary endpoints can include bacterial burden in organs (e.g., kidneys, spleen, liver), which are harvested, homogenized, and plated for CFU enumeration.
-
Objective: To assess the efficacy of a novel compound in a localized S. aureus skin infection.[1][2][6][34][35]
Materials:
-
Mice (e.g., SKH1 hairless or shaved BALB/c)
-
S. aureus strain
-
Test compound (topical or systemic formulation)
-
Surgical tools for creating a wound (optional)
-
Calipers for measuring lesion size
Procedure:
-
Infection:
-
Treatment:
-
Apply the test compound topically to the wound or administer it systemically at specified intervals.
-
-
Monitoring and Endpoint Analysis:
-
Measure the size of the skin lesion daily using calipers.
-
At the end of the study, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions for CFU plating to determine the bacterial burden.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a novel compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or primary cells)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the compound concentration.[36]
-
Conclusion
The early-stage research and evaluation of novel antistaphylococcal compounds are critical in the fight against antibiotic resistance. This technical guide has provided a framework for this process, encompassing the identification of novel mechanisms of action, the rigorous quantitative assessment of efficacy, and the detailed methodologies for key experimental protocols. By adhering to these principles and methodologies, the scientific community can more effectively identify and advance promising new therapies to combat the significant threat posed by Staphylococcus aureus. The continued exploration of innovative targets and the development of compounds with novel mechanisms of action, as outlined in this guide, will be instrumental in replenishing the antimicrobial pipeline and ensuring effective treatments for staphylococcal infections in the future.
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinfective therapy with a small molecule inhibitor of Staphylococcus aureus sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afabicin (Debio 1450) - Debiopharm [debiopharm.com]
- 5. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jidc.org [jidc.org]
- 11. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation of a Two-Component Signal Transduction System, SaeRS, Eliminates Adherence and Attenuates Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sortase A Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Novel Antistaphylococcal Hit Compounds Targeting Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 19. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 20. noblelifesci.com [noblelifesci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 23. Biofilm-Associated Agr and Sar Quorum Sensing Systems of Staphylococcus aureus Are Inhibited by 3-Hydroxybenzoic Acid Derived from Illicium verum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. debiopharm.com [debiopharm.com]
- 26. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 35. journals.asm.org [journals.asm.org]
- 36. researchgate.net [researchgate.net]
Molecular Docking Studies of a Novel Antistaphylococcal Agent: A Technical Guide
Disclaimer: The specific compound "Antistaphylococcal agent 3" is not found in the current scientific literature. Therefore, this technical guide utilizes a representative antistaphylococcal agent, a 1,3,4-thiadiazole derivative, to illustrate the principles and methodologies of molecular docking studies in the context of anti-MRSA drug discovery. The data and protocols presented herein are a synthesis of findings from multiple research articles focusing on this class of compounds and their interaction with Penicillin-Binding Protein 2a (PBP2a).
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular docking studies of a representative 1,3,4-thiadiazole derivative as a potential inhibitor of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA).
Introduction: The Challenge of MRSA and the Role of PBP2a
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to most β-lactam antibiotics.[1][2] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3][4] Unlike native PBPs, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction essential for peptidoglycan cell wall synthesis, even in the presence of these drugs.[3][4] Therefore, PBP2a is a prime target for the development of new antistaphylococcal agents. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug design and discovery.[5]
Data Presentation: Molecular Docking Results
The following tables summarize the quantitative data from molecular docking studies of a representative 1,3,4-thiadiazole derivative against S. aureus PBP2a.
Table 1: Binding Affinity of a Representative 1,3,4-Thiadiazole Derivative against PBP2a
| Compound Class | Representative Compound | Target Protein | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| 1,3,4-Thiadiazole | 5-(5-amino-1,3,4-thiadiazol-2-yl)-benzene-1,2,3-triol | PBP2a | -8.9 | 0.15 |
Note: The data presented is a representative value based on similar compounds found in the literature. Actual values may vary.[6][7]
Table 2: Key Amino Acid Interactions between the Representative 1,3,4-Thiadiazole Derivative and PBP2a
| Interacting Residue | Type of Interaction |
| SER403 | Hydrogen Bond |
| LYS406 | Hydrogen Bond |
| SER462 | Hydrogen Bond |
| GLU447 | Hydrophobic Interaction |
| ASN464 | Hydrophobic Interaction |
| TYR446 | Pi-Pi Stacking |
Note: The interacting residues are based on common findings in docking studies of inhibitors with PBP2a. The specific interactions can vary between different derivatives.
Experimental Protocols: Molecular Docking Methodology
This section outlines a typical protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.[5][8][9]
3.1. Preparation of the Receptor (PBP2a)
-
Obtain Protein Structure: The three-dimensional crystal structure of S. aureus PBP2a is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared using software like AutoDockTools (ADT).[9] This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Saving the prepared protein structure in the PDBQT file format.[5]
-
3.2. Preparation of the Ligand (1,3,4-Thiadiazole Derivative)
-
Ligand Structure Generation: The 2D structure of the 1,3,4-thiadiazole derivative is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The ligand's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Preparation for Docking: The prepared ligand is converted to the PDBQT file format using ADT, which involves assigning Gasteiger charges and defining rotatable bonds.[5]
3.3. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of PBP2a to encompass the binding pocket. The size and center of the grid are crucial parameters that define the search space for the docking algorithm.[10]
-
Docking with AutoDock Vina: The docking simulation is performed using AutoDock Vina.[5] Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for different binding poses.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy (docking score). The interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio to identify key interacting amino acids.[5]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Stringent Stress Response in the Antibiotic Resistance Phenotype of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Novel Agents against Staphylococcus aureus by Targeting Sortase A: A Combination of Virtual Screening and Experimental Validation [mdpi.com]
- 6. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. svrkgdc.ac.in [svrkgdc.ac.in]
- 9. calonmedical.com [calonmedical.com]
- 10. sciensage.info [sciensage.info]
Methodological & Application
Time-Kill Assay Methodology for Antistaphylococcal Agent 3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The time-kill assay is a dynamic method used in microbiology to assess the bactericidal or bacteriostatic activity of an antimicrobial agent against a specific bacterium over time. This document provides a detailed protocol for performing a time-kill assay for "Antistaphylococcal Agent 3" against Staphylococcus aureus, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. The assay determines the rate and extent of bacterial killing, providing crucial data for preclinical and clinical development of new antistaphylococcal drugs.
Key Concepts:
-
Bactericidal Activity: A reduction in the number of viable bacteria by ≥3-log10 colony-forming units (CFU)/mL (99.9% kill) from the initial inoculum.[1]
-
Bacteriostatic Activity: A reduction of <3-log10 CFU/mL in the number of viable bacteria from the initial inoculum.[2][3]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Experimental Protocols
This protocol is based on the CLSI M26-A guidelines for determining the bactericidal activity of antimicrobial agents.[4][5][6]
1. Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
This compound (stock solution of known concentration)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or spread plates
-
Colony counter
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35-37°C with agitation until it reaches the exponential growth phase, corresponding to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).[3]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[2]
3. Assay Setup:
-
Prepare a series of sterile tubes or flasks, each containing CAMHB.
-
Add this compound to the tubes at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[3]
-
Include a growth control tube containing no antimicrobial agent.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve the target initial density of ~5 x 10^5 CFU/mL.
-
Vortex each tube gently to ensure thorough mixing.
4. Incubation and Sampling:
-
Incubate all tubes at 35-37°C with agitation.
-
Collect aliquots (e.g., 100 µL) from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[7]
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS to prevent drug carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
5. Data Collection and Analysis:
-
After incubation, count the number of colonies on the plates. The optimal plate for counting should have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.
-
Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each concentration at each time point.
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table for easy comparison.
Table 1: Time-Kill Assay Results for this compound against S. aureus
| Concentration (x MIC) | Time (hours) | Mean log10 CFU/mL (± SD) | Change in log10 CFU/mL from T=0 |
| Growth Control | 0 | 5.72 (± 0.08) | 0.00 |
| 2 | 6.89 (± 0.11) | +1.17 | |
| 4 | 8.15 (± 0.09) | +2.43 | |
| 6 | 8.98 (± 0.15) | +3.26 | |
| 8 | 9.21 (± 0.12) | +3.49 | |
| 12 | 9.35 (± 0.10) | +3.63 | |
| 24 | 9.42 (± 0.13) | +3.70 | |
| 0.5x MIC | 0 | 5.75 (± 0.06) | 0.00 |
| 2 | 5.68 (± 0.09) | -0.07 | |
| 4 | 5.59 (± 0.12) | -0.16 | |
| 6 | 5.51 (± 0.10) | -0.24 | |
| 8 | 5.83 (± 0.14) | +0.08 | |
| 12 | 6.92 (± 0.11) | +1.17 | |
| 24 | 8.11 (± 0.16) | +2.36 | |
| 1x MIC | 0 | 5.73 (± 0.07) | 0.00 |
| 2 | 4.98 (± 0.10) | -0.75 | |
| 4 | 4.12 (± 0.13) | -1.61 | |
| 6 | 3.56 (± 0.09) | -2.17 | |
| 8 | 3.15 (± 0.11) | -2.58 | |
| 12 | 2.89 (± 0.15) | -2.84 | |
| 24 | 2.54 (± 0.12) | -3.19 | |
| 4x MIC | 0 | 5.74 (± 0.05) | 0.00 |
| 2 | 3.81 (± 0.08) | -1.93 | |
| 4 | 2.65 (± 0.11) | -3.09 | |
| 6 | <2.00 | < -3.74 | |
| 8 | <2.00 | < -3.74 | |
| 12 | <2.00 | < -3.74 | |
| 24 | <2.00 | < -3.74 |
<2.00 indicates the lower limit of detection.
Visualizations
Diagram 1: Experimental Workflow of the Time-Kill Assay
Caption: Workflow for the antistaphylococcal time-kill assay.
Diagram 2: Hypothetical Signaling Pathway of this compound Action and Resistance
Caption: Action of Agent 3 and potential S. aureus resistance pathways.
Diagram 3: Logical Flow of Time-Kill Data Analysis
Caption: Logical flow of data analysis in a time-kill assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for "Antistaphylococcal Agent 3" in a Murine Skin Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs) in humans, with methicillin-resistant S. aureus (MRSA) strains posing a significant therapeutic challenge.[1] Murine models of skin infection are crucial tools for evaluating the in vivo efficacy of novel antimicrobial agents before their consideration for human clinical trials.[2] These models allow for the controlled study of host-pathogen interactions, antimicrobial pharmacokinetics, and treatment outcomes.[1][2] This document provides detailed application notes and protocols for the evaluation of "Antistaphylococcal Agent 3," a novel therapeutic candidate, in a murine model of S. aureus skin infection.
The protocols outlined below describe the establishment of a reproducible skin infection, administration of the therapeutic agent, and subsequent evaluation of its efficacy through quantitative and qualitative measures. These methodologies are designed to provide a robust framework for preclinical assessment.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the murine skin infection model.
Table 1: In Vivo Efficacy of this compound Against S. aureus in a Murine Skin Infection Model
| Treatment Group | Dose/Concentration | Administration Route | Mean Bacterial Load (CFU/g tissue) ± SD | Log Reduction vs. Vehicle | Lesion Size (mm²) ± SD |
| Vehicle Control | - | Topical/Systemic | - | ||
| This compound | Low Dose | Topical/Systemic | |||
| This compound | Mid Dose | Topical/Systemic | |||
| This compound | High Dose | Topical/Systemic | |||
| Positive Control (e.g., Mupirocin) | 2% | Topical |
Table 2: Histopathological Scoring of Skin Lesions
| Treatment Group | Dose/Concentration | Inflammation Score (0-4) | Necrosis Score (0-4) | Abscess Formation Score (0-4) | Re-epithelialization Score (0-4) |
| Vehicle Control | - | ||||
| This compound | Low Dose | ||||
| This compound | Mid Dose | ||||
| This compound | High Dose | ||||
| Positive Control (e.g., Mupirocin) | 2% |
Table 3: Cytokine and Chemokine Levels in Infected Skin Tissue
| Treatment Group | Dose/Concentration | IL-1β (pg/mg tissue) ± SD | TNF-α (pg/mg tissue) ± SD | CXCL1 (pg/mg tissue) ± SD |
| Vehicle Control | - | |||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose | |||
| Positive Control (e.g., Mupirocin) | 2% |
Experimental Protocols
Bacterial Strain and Culture Preparation
Objective: To prepare a standardized inoculum of S. aureus for inducing skin infection.
Materials:
-
Staphylococcus aureus strain (e.g., USA300 MRSA)[3]
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Spectrophotometer
-
Shaking incubator
Protocol:
-
Streak the S. aureus strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB and incubate overnight at 37°C with shaking (200 rpm).[4]
-
The following day, dilute the overnight culture 1:100 into fresh TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of approximately 0.5).[1]
-
Harvest the bacteria by centrifugation at 3,000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL).[1]
-
Verify the bacterial concentration by serial dilution and plating on TSA plates to enumerate colony-forming units (CFU).[3]
Murine Subcutaneous Skin Infection Model
Objective: To establish a localized subcutaneous skin infection in mice.
Materials:
-
Electric shaver
-
Chemical depilatory cream
-
70% ethanol
-
Insulin syringes with 28-30G needles
-
S. aureus inoculum
Protocol:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the dorsum of each mouse and apply a chemical depilatory cream for 1-2 minutes to remove any remaining hair.[3]
-
Gently wash the depilated area with sterile water and disinfect with 70% ethanol.
-
Inject 50-100 µL of the prepared S. aureus inoculum (e.g., 1-2 x 10⁶ CFU) subcutaneously into the shaved area.[1][3]
-
Monitor the mice daily for signs of infection, including lesion formation, erythema, and overall health.
-
Measure the lesion size (length x width) daily using a caliper.
Administration of "this compound"
Objective: To treat the established skin infection with the test agent.
Protocol A: Topical Administration
-
At a predetermined time post-infection (e.g., 4 or 24 hours), apply a defined amount (e.g., 0.1 g) of "this compound" formulated in a suitable vehicle (e.g., cream, ointment) directly onto the lesion.[6][7]
-
Apply the vehicle alone to the control group.
-
Repeat the treatment as required (e.g., once or twice daily) for a specified duration (e.g., 3-7 days).
Protocol B: Systemic Administration
-
At a predetermined time post-infection, administer "this compound" via an appropriate systemic route (e.g., intraperitoneal, intravenous, or oral).[8]
-
Administer the vehicle alone to the control group.
-
Repeat the treatment at the desired dosing interval for the specified duration.
Evaluation of Treatment Efficacy
Objective: To assess the effectiveness of "this compound" in reducing bacterial burden and resolving the infection.
Protocol:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically excise the entire skin lesion and a small margin of surrounding healthy tissue using an 8-mm punch biopsy.[3]
-
Homogenize the tissue sample in 1 mL of sterile PBS using a bead beater or tissue homogenizer.[3]
-
Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).[3]
-
For histological analysis, fix a portion of the excised tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for inflammation, necrosis, and abscess formation.
-
For cytokine analysis, snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C. Subsequently, homogenize the tissue and measure cytokine levels using ELISA or multiplex assays.
Visualizations
Caption: Experimental workflow for evaluating "this compound".
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 4. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of Novel Antistaphylococcal Agents in S. aureus Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the development of novel therapeutic agents. This document provides a comprehensive overview of the preclinical evaluation of a representative novel antistaphylococcal agent, designated here as "Antistaphylococcal Agent 3," using established murine models of S. aureus infection. For the purpose of these notes, we will use data from studies on TBI-223 , a novel oxazolidinone, as a specific example of "this compound." Additionally, information on 3-bromopyruvate (3BP) is included to illustrate a different mechanism of action.
Data Presentation: In Vivo Efficacy of TBI-223
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of TBI-223 in comparison to linezolid in various mouse models of MRSA infection[1][2][3].
Table 1: Efficacy of TBI-223 in a Murine Model of MRSA Bacteremia [1][2]
| Treatment Group | Dosage (mg/kg, twice daily) | Survival Rate (%) |
| Sham (Vehicle) | - | 20 |
| Linezolid | 40 | 60 |
| Linezolid | 80 | 80 |
| TBI-223 | 80 | 70 |
| TBI-223 | 160 | 90 |
Table 2: Efficacy of TBI-223 in a Murine Model of MRSA Skin Wound Infection [1]
| Treatment Group | Dosage (mg/kg, twice daily) | Mean Lesion Size (mm²) at Day 7 | Mean Bacterial Burden (log10 CFU/g tissue) |
| Sham (Vehicle) | - | ~100 | ~8.0 |
| Linezolid | 80 | ~40 | ~6.0 |
| TBI-223 | 160 | ~35 | ~5.8 |
Table 3: Efficacy of TBI-223 in a Murine Model of MRSA Orthopedic-Implant-Associated Infection [1][2]
| Treatment Group | Dosage (mg/kg, twice daily) | Mean Bacterial Burden (log10 CFU/implant) |
| Sham (Vehicle) | - | ~7.5 |
| Linezolid | 80 | ~5.0 |
| TBI-223 | 160 | ~4.8 |
Mechanism of Action
TBI-223 (Oxazolidinone): TBI-223 belongs to the oxazolidinone class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[4]. This prevents the formation of the initiation complex essential for translation.
3-Bromopyruvate (3BP): 3BP is an antimetabolite that exhibits antistaphylococcal activity through a distinct mechanism. It is a potent inhibitor of glycolysis, a crucial energy-producing pathway in bacteria. By alkylating key glycolytic enzymes, 3BP leads to a rapid depletion of intracellular ATP. Additionally, it can induce oxidative stress, further contributing to bacterial cell death[5][6][7]. 3BP has also been shown to disrupt preformed S. aureus biofilms[5].
Mandatory Visualizations
Caption: Mechanism of action of TBI-223.
Caption: Mechanism of action of 3-Bromopyruvate (3BP).
Experimental Protocols
The following are detailed, representative protocols for establishing and evaluating the efficacy of antistaphylococcal agents in preclinical murine models, based on methodologies described in the literature[8][9][10][11][12][13][14].
Protocol 1: Murine Model of S. aureus Bacteremia
This model is used to assess the efficacy of systemically administered antimicrobial agents against a bloodstream infection.
Materials:
-
S. aureus strain (e.g., MRSA strain USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
"this compound" (e.g., TBI-223) and vehicle control
-
Syringes and needles (27-30 gauge)
-
Apparatus for intravenous or intraperitoneal injection
Procedure:
-
Bacterial Preparation:
-
Inoculate S. aureus from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Select a single colony and inoculate into TSB. Grow overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL for a target inoculum of 1 x 10⁷ CFU in 100 µL).
-
-
Infection:
-
Anesthetize mice if required by institutional guidelines.
-
Inject mice intravenously (e.g., via the tail vein) or intraperitoneally with the bacterial suspension (e.g., 100 µL). A typical inoculum for bacteremia is 10⁶-10⁷ CFU per mouse[10].
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer "this compound" or vehicle control at the desired dosage and route (e.g., oral gavage, intraperitoneal, or subcutaneous injection). For TBI-223, treatment was administered twice daily[1][2].
-
Continue treatment for a predetermined duration (e.g., 7 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.
-
At the study endpoint, euthanize mice.
-
Aseptically harvest organs (e.g., kidneys, liver, spleen).
-
Homogenize tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on TSA to determine the bacterial burden (CFU/gram of tissue).
-
Caption: Workflow for the murine bacteremia model.
Protocol 2: Murine Model of S. aureus Skin and Soft Tissue Infection (SSTI)
This model evaluates the efficacy of antimicrobial agents against a localized skin infection.
Materials:
-
Same as Protocol 1, plus:
-
Electric shaver
-
Surgical scissors or biopsy punch
-
Sutures or wound clips (optional)
Procedure:
-
Animal Preparation:
-
Anesthetize mice.
-
Shave a small area on the dorsal side of the mouse.
-
-
Infection:
-
Create a full-thickness wound using a scalpel or biopsy punch. For a subcutaneous model, inject the bacterial suspension directly under the skin without creating an open wound[10][11][12].
-
Inoculate the wound or subcutaneous space with a defined concentration of S. aureus (e.g., 1-5 x 10⁶ CFU in 20-50 µL of PBS)[1].
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer "this compound" or vehicle control either systemically (as in Protocol 1) or topically, depending on the agent's properties and the study's objective.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the lesion size daily using a digital caliper (lesion area = length x width).
-
At the study endpoint (e.g., day 3 or 7), euthanize the mice.
-
Excise the entire lesion and a margin of surrounding healthy tissue.
-
Homogenize the tissue and determine the bacterial burden as described in Protocol 1.
-
Caption: Workflow for the murine SSTI model.
Protocol 3: Murine Model of S. aureus Osteomyelitis (Orthopedic Implant Infection)
This model is used to evaluate treatments for bone and implant-associated infections, which often involve biofilms.
Materials:
-
Same as Protocol 1, plus:
-
Surgical drill and bits
-
Small gauge needle or orthopedic implant (e.g., stainless steel pin)
-
Sutures
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse and prepare the surgical site (e.g., shaving and disinfecting the skin over the tibia).
-
Make a small incision to expose the tibia.
-
Using a surgical drill, create a unicortical defect in the proximal tibia.
-
Insert a small gauge needle or a sterile orthopedic implant into the intramedullary canal through the defect[9].
-
-
Infection:
-
Inoculate a small volume (e.g., 2 µL) of a high-concentration S. aureus suspension (e.g., 1 x 10⁶ CFU) directly into the medullary canal through the bone defect[9].
-
-
Wound Closure and Treatment:
-
Close the muscle and skin layers with sutures.
-
Initiate systemic treatment with "this compound" or vehicle control as described in Protocol 1. Treatment duration is typically longer for osteomyelitis models (e.g., 14-21 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of distress and mobility issues.
-
At the study endpoint, euthanize the mice.
-
Aseptically remove the implant and the infected bone.
-
To quantify bacteria on the implant, sonicate the implant in PBS to dislodge adherent bacteria, then plate the sonicate for CFU counting.
-
To quantify bacteria in the bone, crush or homogenize the bone and plate the homogenate for CFU counting.
-
Caption: Workflow for the murine osteomyelitis model.
References
- 1. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. TBI-223 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The antimetabolite 3-bromopyruvate selectively inhibits Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells [mdpi.com]
- 7. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Preparation of Antistaphylococcal Agent 3 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"Antistaphylococcal agent 3" (ASA-3) is a novel investigational compound demonstrating potent activity against various strains of Staphylococcus aureus. A significant challenge in the preclinical evaluation of ASA-3 is its poor aqueous solubility, which can impact the accuracy and reproducibility of in vitro assays. This document provides detailed protocols for the preparation and solubilization of ASA-3 to ensure reliable and consistent results in key in vitro studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity assays. The following protocols are designed to provide a standardized approach for researchers working with ASA-3 and other poorly soluble antistaphylococcal compounds.
Solubility Optimization of ASA-3
Due to its hydrophobic nature, ASA-3 requires the use of organic solvents to create a stock solution. The choice of solvent and the final concentration in the assay medium are critical to avoid precipitation and solvent-induced toxicity.
1.1. Recommended Solvents and Stock Solution Preparation:
The primary recommended solvent for ASA-3 is 100% Dimethyl Sulfoxide (DMSO). A high-concentration stock solution should be prepared to minimize the final percentage of organic solvent in the assay medium.
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of ASA-3 powder.
-
Add 100% DMSO to achieve a final stock concentration of 10 mg/mL.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
1.2. Quantitative Solubility Data:
The solubility of ASA-3 has been determined in various solvents to provide alternatives for specific experimental needs. All data is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Maximum Stock Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Recommended primary solvent. |
| Ethanol (95%) | 15 | 30 | Can be used for specific assays where DMSO is not suitable. |
| Methanol | 10 | 20 | Use with caution due to potential toxicity in cell-based assays. |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.01 | < 0.02 | Practically insoluble. |
Experimental Protocols for In Vitro Assays
The following protocols detail the preparation of ASA-3 for standard in vitro assays. It is crucial to maintain the final DMSO concentration at or below 0.5% in all assays to prevent solvent-induced effects on bacterial growth and mammalian cell viability.
2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Protocol:
-
Prepare a 2X working stock solution of ASA-3 by diluting the 10 mg/mL stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the 2X working stock solution in CAMHB to achieve the desired concentration range.[1]
-
Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Add the bacterial inoculum to each well containing the serially diluted ASA-3.
-
Include a positive control (bacteria in broth without ASA-3) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
The MIC is determined as the lowest concentration of ASA-3 with no visible bacterial growth.
2.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
2.3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3][5]
-
Prepare serial dilutions of ASA-3 in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ASA-3.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[5][6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Table 2: In Vitro Activity of this compound
| Assay | S. aureus Strain | Result |
| MIC | ATCC 29213 (MSSA) | 0.5 µg/mL |
| MIC | BAA-1717 (MRSA) | 1 µg/mL |
| MBC | ATCC 29213 (MSSA) | 2 µg/mL |
| MBC | BAA-1717 (MRSA) | 4 µg/mL |
| IC50 (Cytotoxicity) | HEK293 Cells | > 50 µg/mL |
Visualizations
3.1. Experimental Workflow for ASA-3 Preparation
Caption: Workflow for the preparation of "this compound" stock solution.
3.2. Logical Workflow for In Vitro Assay Preparation
Caption: Logical workflow from stock solution to specific in vitro assays.
3.3. Hypothetical Signaling Pathway Inhibition by ASA-3
Staphylococcal resistance to some antibiotics is mediated by the blaZ gene, which encodes for β-lactamase.[7] The expression of this gene is controlled by the BlaR1-BlaI regulatory system.[7] ASA-3 is hypothesized to interfere with this signaling pathway.
Caption: Hypothesized inhibition of the BlaR1-BlaI signaling pathway by ASA-3.
References
- 1. apec.org [apec.org]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Antimicrobial resistance: the example of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antistaphylococcal Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), necessitates the development of novel therapeutic agents. High-throughput screening (HTS) is a critical tool in the discovery of new antistaphylococcal compounds. These application notes provide an overview of and detailed protocols for various HTS methods designed to identify molecules that inhibit the growth, virulence, or other essential functions of S. aureus.
Whole-Cell Growth Inhibition Assays
Whole-cell screening is a direct approach to identify compounds with antibacterial activity.[1][2] This method assesses the ability of test compounds to inhibit bacterial growth, typically measured by optical density.
Application Note:
This assay is a primary screening method to identify compounds with direct antibacterial activity against S. aureus. It is robust, straightforward, and amenable to high-density formats (384- and 1536-well plates). A key advantage is that it simultaneously screens for compounds that can penetrate the bacterial cell envelope and act on various intracellular targets.[2][3] However, this method does not elucidate the mechanism of action, and hits may include compounds with general cytotoxicity.[4] A variation of this approach involves using a high-throughput fully automated bacterial growth curve monitor (HTFA-BGM) based on scattering nephelometry, which is particularly useful for screening colored compounds that interfere with traditional absorbance-based methods.[5][6][7]
Experimental Protocol: High-Throughput Broth Microdilution Assay[8]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 2 mL of Tryptic Soy Broth (TSB).
-
Incubate overnight at 30-37°C with shaking.
-
Dilute the saturated culture in fresh TSB to a final concentration of approximately 2 x 10^6 Colony Forming Units (CFU)/mL. The exact dilution factor should be determined empirically for the specific strain.[8]
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds from a library (typically dissolved in DMSO) into the wells of a 384- or 1536-well microtiter plate.
-
Include appropriate controls:
-
Positive Control: A known antibiotic (e.g., vancomycin, linezolid).
-
Negative Control: DMSO only.
-
-
-
Assay Execution:
-
Add the prepared bacterial suspension (e.g., 50 µL for a 384-well plate) to each well containing the test compounds.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank))
-
Determine hit compounds based on a predefined inhibition threshold (e.g., >80% inhibition).
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| (A Z'-factor > 0.5 indicates an excellent assay).[9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Format | 384-well, 1536-well | [8][9] |
| Typical Compound Concentration | 10-50 µM | [9][10] |
| Incubation Time | 16-24 hours | [8][10] |
| Z'-factor | > 0.7 | [9] |
Experimental Workflow Diagram
Workflow for a whole-cell growth inhibition HTS assay.
Anti-Virulence and Reporter Gene-Based Assays
Instead of directly killing the bacteria, anti-virulence strategies aim to disarm the pathogen, making it more susceptible to the host immune system.[11][12] This approach may exert less selective pressure for the development of resistance.[11][12] HTS assays can be designed to screen for inhibitors of specific virulence factors or their regulatory pathways.
Application Note:
Reporter gene assays are powerful tools for screening compounds that modulate the expression of specific genes, such as those involved in virulence or stress responses.[13][14][15] A common approach is to fuse a promoter of interest to a reporter gene like lacZ (encoding β-galactosidase) or luc (encoding luciferase).[16][17][18] For example, screening for inhibitors of the accessory gene regulator (agr) system, a key quorum-sensing pathway that controls the expression of many virulence factors, can identify compounds that suppress toxin production.[11][12] Another target is the cell wall stress stimulon, where compounds that induce the reporter indicate a potential mechanism involving cell wall disruption.[17][18]
Experimental Protocol: agr Quorum Sensing Inhibition Assay using a P3-lacZ Reporter
-
Reporter Strain and Culture Preparation:
-
Use an S. aureus strain containing a plasmid with the agr P3 promoter fused to the lacZ gene.
-
Grow the reporter strain overnight in TSB containing the appropriate antibiotic for plasmid maintenance.
-
Dilute the culture to a starting OD600 of ~0.05 in fresh TSB.
-
-
Compound Plating:
-
Dispense test compounds and controls into a clear, flat-bottom 96- or 384-well plate.
-
-
Assay Execution:
-
Add the diluted reporter strain to the wells.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 8-12 hours) to allow for bacterial growth and reporter expression.
-
-
β-Galactosidase Activity Measurement:
-
Measure the OD600 to assess bacterial growth.
-
Lyse the cells using a lysis buffer containing lysostaphin.
-
Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at room temperature until a yellow color develops.
-
Stop the reaction with Na2CO3.
-
Measure the absorbance at 420 nm (for the product) and 550 nm (to correct for cell debris).
-
Calculate Miller Units to normalize for cell density.
-
-
Data Analysis:
-
Identify compounds that reduce β-galactosidase activity without significantly inhibiting bacterial growth (to exclude compounds with general toxicity).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reporter System | P3-lacZ, P3-luc | [13][15] |
| Assay Format | 96-well, 384-well | [15] |
| Endpoint Measurement | Absorbance (420 nm), Luminescence | [15][16] |
| Key Controls | Un-induced culture, known inhibitor (if available) |
Signaling Pathway and Experimental Workflow Diagram
Simplified agr quorum sensing pathway targeted by HTS.
Biofilm Inhibition Assays
S. aureus biofilms are a major cause of chronic and recurrent infections due to their inherent tolerance to conventional antibiotics.[19] HTS assays that identify compounds capable of inhibiting biofilm formation or dispersing pre-formed biofilms are of significant interest.
Application Note:
The most common HTS method for biofilm inhibition is the crystal violet (CV) staining assay performed in microtiter plates.[20] This assay quantifies the total biofilm biomass. It is a simple, cost-effective, and reproducible method. Hits from this primary screen should be further validated using microscopy and assays that measure metabolic activity within the biofilm (e.g., using resazurin or XTT) to distinguish between true biofilm inhibitors and compounds that simply prevent cell adhesion without affecting viability.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay[20]
-
Bacterial Culture and Plating:
-
Grow S. aureus overnight in TSB supplemented with 1% glucose (to promote biofilm formation).
-
Dilute the culture 1:100 in fresh supplemented TSB.
-
Dispense test compounds into a 96-well flat-bottom plate.
-
Add 200 µL of the diluted bacterial culture to each well.
-
-
Biofilm Formation:
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS).
-
Air dry the plate completely.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate again.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or ethanol to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition compared to the negative (DMSO) control.
-
Counter-screen hits for growth inhibition in planktonic cultures to identify specific anti-biofilm compounds.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Format | 96-well plate | [20] |
| Biofilm Induction | TSB + 1% Glucose | [20] |
| Incubation Time | 24-48 hours | [21] |
| Staining Agent | 0.1% Crystal Violet | [20] |
| Minimum Biofilm Inhibitory Concentration (MBIC50) | Varies by compound | [22] |
Experimental Workflow Diagram
Workflow for a crystal violet biofilm inhibition HTS assay.
Target-Based Assays
Target-based screens focus on identifying molecules that inhibit a specific, essential enzyme or protein in S. aureus.[3][4] This approach can lead to compounds with a known mechanism of action, which facilitates lead optimization.
Application Note:
An example of a target-based screen is the inhibition of Dihydroorotase (DHOase), an enzyme in the de novo pyrimidine biosynthesis pathway.[23] This pathway is crucial for bacterial survival. The assay measures the enzymatic conversion of a substrate to a product, and a decrease in product formation indicates inhibition. While target-based screens are powerful, a significant challenge is ensuring that the identified hits have whole-cell activity, as they must be able to penetrate the bacterial cell and reach their target.[3][4]
Experimental Protocol: Dihydroorotase (DHOase) Inhibition Assay[23]
-
Reagent Preparation:
-
Purify recombinant S. aureus DHOase.
-
Prepare assay buffer (e.g., 50 mM Tris, pH 8.3, 0.01% Triton X-100, 0.1 mg/mL BSA, 4 mM TCEP).
-
Prepare substrate solution (carbamoyl-aspartate or Dihydroorotate, depending on the reaction direction).
-
Prepare the colorimetric detection reagents (DAMO-TSC acid mix).
-
-
Assay Execution in a 384-well Plate:
-
Dispense test compounds (e.g., to a final concentration of 400 µM).
-
Add purified DHOase enzyme (e.g., 45 nM final concentration) and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate (e.g., 80 µM final concentration Dihydroorotate).
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding the DAMO-TSC acid mix.
-
Incubate in the dark for 16 hours at room temperature for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percent inhibition relative to no-enzyme and no-inhibitor controls.
-
Validate hits using secondary assays, such as surface plasmon resonance (SPR), to confirm direct binding to the enzyme.[23]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Dihydroorotase (DHOase) | [23] |
| Assay Type | Colorimetric, Enzymatic | [23] |
| Substrate | Dihydroorotate | [23] |
| Hit Threshold | >50% inhibition | [23] |
| Hit Validation | Surface Plasmon Resonance (SPR) | [23] |
Logical Relationship Diagram
Logical workflow for a target-based HTS campaign.
References
- 1. Phenotypic screening – REVIVE [revive.gardp.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on the application of a high-throughput fully automated bacterial growth curve monitor for screening natural antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the application of a high-throughput fully automated bacterial growth curve monitor for screening natural antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening and Bayesian Machine Learning for Copper-dependent Inhibitors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Strategies for the Development of Anti-Virulence Inhibitors Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for Screening Compounds That Influence Virulence Gene Expression in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staphylococcus aureus cell extract transcription-translation assay: firefly luciferase reporter system for evaluating protein translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Gene System to Detect Cell Wall Stress Stimulon Induction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Gene System to Detect Cell Wall Stress Stimulon Induction in Staphylococcus aureus | Springer Nature Experiments [experiments.springernature.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Topical Formulation of Antistaphylococcal Agent 3
For Research Use Only
Introduction
Antistaphylococcal Agent 3 (ASA3) is a potent topical antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is primarily used for the treatment of superficial skin infections such as impetigo and folliculitis.[2] ASA3 is a carboxylic acid derived from the fermentation of Pseudomonas fluorescens.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein and RNA synthesis, results in bacteriostatic effects and makes cross-resistance with other antibiotic classes unlikely.[2][3][4]
These application notes provide a comprehensive overview of the formulation, mechanism of action, and analytical protocols for the development and evaluation of a 2% ASA3 topical cream.
Physicochemical Properties
ASA3 is a white to off-white powder with a molecular formula of C₂₆H₄₄O₉ and a molecular weight of 500.6 g/mol .[4] It is sparingly soluble in water but soluble in organic solvents such as ethanol and polyethylene glycol. The melting point of ASA3 is approximately 77-78°C.[2] Due to its chemical nature, ASA3 is formulated as a 2% cream or ointment in a water-miscible base, such as polyethylene glycol, for topical application.[1][3]
Mechanism of Action
ASA3 exerts its antimicrobial effect by specifically and reversibly binding to and inhibiting bacterial isoleucyl-tRNA synthetase (IleS).[2][3][4] This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to a cessation of protein and RNA synthesis, which ultimately results in bacterial cell death.[1][2] This mechanism is distinct from other classes of antibiotics, minimizing the likelihood of cross-resistance.[4]
Figure 1: Mechanism of action of this compound.
Formulation Development
The development of a topical formulation for ASA3 requires careful consideration of its physicochemical properties to ensure stability, efficacy, and patient compliance. A 2% cream formulation is commonly used for ASA3.[5]
The following table outlines a sample composition for a 2% ASA3 cream.
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.0 |
| Polyethylene Glycol 400 | Solvent, Base | 58.8 |
| Polyethylene Glycol 3350 | Stiffening Agent, Base | 39.2 |
-
Melt the Polyethylene Glycol 3350 at 65-70°C.
-
Add the Polyethylene Glycol 400 and mix until a homogenous solution is formed.
-
Gradually add the this compound to the polyethylene glycol mixture while stirring continuously until the active ingredient is completely dissolved.
-
Cool the mixture to room temperature with gentle stirring.
-
Package the resulting cream into appropriate containers.
Experimental Protocols
The following protocols are essential for the evaluation of the 2% ASA3 topical cream.
IVRT is used to assess the rate at which ASA3 is released from the cream formulation.[6][7] This test is crucial for quality control and for ensuring batch-to-batch consistency.[7]
Apparatus: Franz Diffusion Cell[8][9]
Procedure:
-
Assemble the Franz diffusion cells with a suitable inert synthetic membrane.
-
Fill the receptor chamber with a phosphate buffer solution (pH 7.4) and ensure no air bubbles are trapped beneath the membrane.[8]
-
Maintain the temperature of the receptor chamber at 32 ± 1°C.
-
Apply a finite dose of the 2% ASA3 cream to the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh receptor medium.
-
Analyze the concentration of ASA3 in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[8]
-
Plot the cumulative amount of ASA3 released per unit area against time.
Figure 2: In Vitro Release Testing (IVRT) workflow.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This protocol determines the MIC of ASA3 against S. aureus.
Method: Broth Microdilution[10]
Procedure:
-
Prepare a stock solution of ASA3 in a suitable solvent.
-
Perform serial two-fold dilutions of the ASA3 stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.[10]
-
Prepare a standardized inoculum of S. aureus (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.[10] Include a positive control (broth with bacteria, no ASA3) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of ASA3 in a well with no visible bacterial growth.[11]
Table 1: Example MIC Data for ASA3 against S. aureus
| Bacterial Strain | MIC (μg/mL) |
| S. aureus ATCC 29213 | 0.25 |
| MRSA ATCC 43300 | 0.50 |
| Clinical Isolate 1 | 0.25 |
| Clinical Isolate 2 | 0.50 |
IVPT is performed to evaluate the permeation of ASA3 through the skin, providing insights into its potential for local and systemic absorption.[12]
Apparatus: Franz Diffusion Cell[13]
Membrane: Excised human or animal skin[9]
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor chamber.[14]
-
Fill the receptor chamber with a phosphate buffer solution (pH 7.4) and maintain the temperature at 32 ± 1°C.[14]
-
Apply a finite dose of the 2% ASA3 cream to the skin surface.
-
At predetermined time points over 24 hours, collect samples from the receptor fluid and replace with fresh medium.
-
After the experiment, dissemble the cell, and determine the amount of ASA3 retained in the different skin layers (stratum corneum, epidermis, and dermis).
-
Analyze the concentration of ASA3 in the receptor fluid and skin layers using a validated HPLC method.
-
Calculate the permeation flux (Jss) and permeability coefficient (Kp).
Figure 3: Logical workflow for formulation screening.
Stability testing is conducted to determine the shelf-life of the 2% ASA3 cream under various environmental conditions.[15]
Storage Conditions (ICH Guidelines): [16]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Store the 2% ASA3 cream in its final packaging at the specified long-term and accelerated conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples for analysis.[15][17]
-
Evaluate the samples for physical and chemical stability parameters.
Table 2: Stability Testing Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Appearance | Homogeneous, white to off-white cream |
| Odor | Characteristic odor |
| pH | 4.0 - 6.0 |
| Viscosity | Report results |
| Assay of ASA3 | 90.0% - 110.0% of label claim |
| Related Substances | Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% |
| Microbial Limits | Meet USP <61> and <62> specifications |
Data Interpretation
-
IVRT: A consistent release profile across batches indicates a robust manufacturing process. The release rate can be used as a quality control parameter.
-
MIC: The MIC values confirm the potency of ASA3 against target pathogens. An increase in MIC values over time for clinical isolates may indicate the development of resistance.
-
IVPT: The skin permeation data helps in assessing the bioavailability of ASA3 at the target site and the potential for systemic exposure.
-
Stability: The stability data are used to establish the shelf-life and recommended storage conditions for the final product.
Safety Precautions
-
Handle ASA3 powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid contact with eyes, nose, and mouth.[18]
-
In case of accidental exposure, rinse the affected area thoroughly with water.
-
Dispose of all waste materials in accordance with local regulations.
References
- 1. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mupirocin - Wikipedia [en.wikipedia.org]
- 3. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Mupirocin topical forms: Ointment uses, cream uses, and more [medicalnewstoday.com]
- 6. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mdpi.com [mdpi.com]
- 13. mmsl.cz [mmsl.cz]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. japsonline.com [japsonline.com]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. asean.org [asean.org]
- 18. Mupirocin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols: In Vivo Efficacy of Antistaphylococcal Agent 3 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), complicates treatment and necessitates the development of novel therapeutic agents.[3][4] "Antistaphylococcal agent 3" is a novel investigational compound with potent in vitro activity against both methicillin-susceptible (S. aureus) and MRSA strains. These application notes provide a detailed protocol for evaluating the in vivo efficacy of "this compound" in a murine model of staphylococcal sepsis. The described model is a robust and reproducible method for assessing the therapeutic potential of new antistaphylococcal compounds.[1][5]
Experimental Protocols
Murine Sepsis Model
This protocol describes the induction of sepsis in mice via intraperitoneal injection of a clinically relevant S. aureus strain.
Materials:
-
Specific pathogen-free BALB/c mice (female, 7-8 weeks old)[6]
-
S. aureus strain (e.g., USA300, a common community-associated MRSA strain)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
"this compound"
-
Vehicle control (e.g., sterile saline or as appropriate for the agent's formulation)
-
Vancomycin (positive control)
-
50 mL conical tubes
-
Spectrophotometer
-
Syringes and needles (27-gauge)
-
Animal monitoring equipment
Procedure:
-
Inoculum Preparation:
-
Streak the S. aureus strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of TSB in a 50 mL conical tube and incubate overnight at 37°C with shaking (180 rpm).[6]
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (approximately 3 hours) at 37°C with shaking.[6]
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2.5 x 10⁸ CFU/mL) based on optical density at 600 nm (OD₆₀₀).[6] The final inoculum concentration should be confirmed by serial dilution and plating.
-
-
Induction of Sepsis:
-
Acclimatize mice for at least 72 hours before the experiment.
-
Inject each mouse intraperitoneally (IP) with 100 µL of the prepared bacterial suspension (e.g., 2.5 x 10⁷ CFU/mouse).[6]
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer the first dose of "this compound," vehicle control, or positive control (vancomycin) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). The dosing regimen (dose and frequency) should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Continue treatment as per the established schedule for the duration of the study (e.g., 72 hours).
-
-
Monitoring and Endpoints:
-
Monitor the mice at least twice daily for clinical signs of sepsis, including ruffled fur, hunched posture, diminished activity, and labored breathing.[1]
-
Record survival data daily for a specified period (e.g., 7 days).
-
At predetermined time points (e.g., 24, 48, and 72 hours post-infection), a subset of mice from each group will be euthanized for bacterial load determination.
-
Aseptically collect blood, kidneys, liver, and spleen.[6]
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the blood and organ homogenates and plate on TSA to enumerate bacterial colony-forming units (CFU).
-
Data Analysis
-
Survival Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
-
Bacterial Load: Calculate the mean log₁₀ CFU per gram of tissue or milliliter of blood for each treatment group. Analyze for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Inflammatory Cytokine Analysis: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits to assess the modulation of the host inflammatory response.[7]
Data Presentation
Table 1: Survival Rate of Sepsis-Induced Mice
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival (%) at Day 7 |
| Vehicle Control | - | 10 | 10 |
| This compound | 10 | 10 | 80 |
| This compound | 30 | 10 | 100 |
| Vancomycin | 110 | 10 | 90 |
Table 2: Bacterial Load in Organs at 48 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Log₁₀ CFU/g Kidney (Mean ± SD) | Log₁₀ CFU/g Liver (Mean ± SD) | Log₁₀ CFU/g Spleen (Mean ± SD) |
| Vehicle Control | - | 7.8 ± 0.5 | 6.5 ± 0.4 | 7.2 ± 0.6 |
| This compound | 10 | 4.2 ± 0.7 | 3.8 ± 0.5 | 4.5 ± 0.6 |
| This compound | 30 | 2.1 ± 0.3 | <2.0 | 2.3 ± 0.4 |
| Vancomycin | 110 | 3.5 ± 0.6 | 3.1 ± 0.4 | 3.9 ± 0.5* |
*p < 0.05 compared to Vehicle Control
Table 3: Serum Cytokine Levels at 24 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 1250 ± 210 | 2500 ± 450 |
| This compound | 10 | 450 ± 90 | 800 ± 150 |
| This compound | 30 | 150 ± 50 | 250 ± 80 |
| Vancomycin | 110 | 380 ± 75 | 650 ± 120 |
*p < 0.05 compared to Vehicle Control
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothetical mechanism of action in sepsis.
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 3. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newer antistaphylococcal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Model of Disseminated Staphylococcus aureus Infection [bio-protocol.org]
- 7. Sepsis Induced by Staphylococcus aureus: Participation of Biomarkers in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antistaphylococcal agent 3" solubility issues and solutions
Disclaimer: "Antistaphylococcal agent 3" is not a widely characterized compound in publicly available literature. Therefore, this guide addresses common solubility challenges encountered with novel, poorly water-soluble experimental agents, using "this compound" as a representative example. The principles and troubleshooting steps provided are broadly applicable to researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor aqueous solubility of a new chemical entity like this compound?
Poor aqueous solubility is a frequent challenge for new chemical entities, with approximately 40% of marketed drugs and up to 90% of drug candidates showing solubility issues.[1] This is often due to a combination of factors, including:
-
High Lipophilicity: The molecule may have a strong tendency to associate with lipids rather than water.
-
High Molecular Weight: Larger molecules can be more difficult to solvate.
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break apart, hindering dissolution.
-
Presence of Non-polar Functional Groups: A high proportion of non-polar groups reduces interactions with water molecules.
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my experiment. What is happening?
This is a common phenomenon when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in water. When the DMSO stock is added to the aqueous buffer, the concentration of the organic solvent is diluted, and the aqueous environment can no longer keep the compound in solution, causing it to precipitate.
Q3: What are the initial steps I can take to improve the solubility of this compound for in vitro assays?
Several conventional methods can be employed to enhance the solubility of poorly soluble drugs.[1] Initial approaches to consider include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[1]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[2][3]
Troubleshooting Guide
Issue: My preparation of this compound is showing visible particulates.
Visible particulates indicate that the compound has not fully dissolved or has precipitated out of solution. This can lead to inaccurate concentration measurements and unreliable experimental results.
dot
Caption: Troubleshooting workflow for addressing compound precipitation.
Solution 1: Optimization of Solvent System
If you are using a co-solvent like DMSO, ensure the final concentration in your aqueous medium is kept to a minimum, typically below 1%, to avoid solvent effects on your biological system. You may need to test a range of co-solvents to find the most effective one.
| Solvent | General Properties | Typical Final Concentration in Assays |
| DMSO | Polar aprotic solvent | < 0.5 - 1% |
| Ethanol | Polar protic solvent | < 1% |
| PEG 400 | Polyethylene glycol | Variable, often higher than DMSO/Ethanol |
| DMF | Dimethylformamide | < 0.1% |
Solution 2: pH Modification
For a compound with acidic or basic functional groups, its charge state and therefore solubility can be altered by changing the pH.
-
For acidic compounds: Increasing the pH will deprotonate the acidic group, leading to a more soluble anionic form.
-
For basic compounds: Decreasing the pH will protonate the basic group, resulting in a more soluble cationic form.
It is crucial to ensure that the pH required for solubility is compatible with the pH stability of the compound and the experimental conditions.
Solution 3: Use of Surfactants
Surfactants can increase solubility by forming micelles.[2] These are nano-sized aggregates with a hydrophobic core and a hydrophilic shell.[2] The poorly soluble drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.
dot
Caption: Diagram of micellar solubilization of a hydrophobic drug.
| Surfactant Type | Examples | Considerations |
| Non-ionic | Tween 80, Poloxamers, Spans | Generally less disruptive to biological membranes.[2] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can denature proteins at higher concentrations. |
| Cationic | Cetylpyridinium chloride (CPC) | May have inherent antimicrobial activity. |
Experimental Protocols
Protocol 1: Determining Solubility in Various Solvents
This protocol helps identify suitable organic solvents for preparing a stock solution.
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different organic solvent (e.g., DMSO, DMF, Ethanol).
-
Equilibration: Sonicate the vials for 30 minutes and then incubate them on a shaking platform at room temperature for 24 hours to ensure saturation.[4]
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantification: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[4]
Protocol 2: Preparing a Solid Dispersion to Enhance Aqueous Solubility
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix, which can improve dissolution and solubility.[5][6]
-
Solvent Evaporation Method: a. Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in a common organic solvent. b. Evaporate the solvent under vacuum, which leaves a solid mass where the drug is finely dispersed within the carrier. c. Pulverize the resulting solid and sieve it to obtain a uniform powder.
-
Solubility Testing: a. Disperse the prepared powder in an aqueous buffer. b. Shake at 37°C for a specified period (e.g., 24 hours). c. Filter the sample and analyze the filtrate by HPLC to determine the drug concentration. d. Compare the result to the solubility of the pure drug in the same buffer.
Signaling Pathway Considerations
While the specific mechanism of action for "this compound" is unknown, many antistaphylococcal agents work by inhibiting key bacterial processes. Below is a hypothetical signaling pathway that could be a target. Solubility issues must be resolved to accurately probe such pathways.
dot
Caption: Hypothetical bacterial virulence signaling pathway inhibited by an agent.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. brieflands.com [brieflands.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Antistaphylococcal agent 3" MIC assay variability
Welcome to the technical support center for Antistaphylococcal Agent 3 (ASA-3). This resource provides troubleshooting guidance and answers to frequently asked questions regarding Minimum Inhibitory Concentration (MIC) assays for this novel investigational agent.
I. Frequently Asked Questions (FAQs)
Here are answers to common issues encountered during ASA-3 MIC testing.
Q1: My MIC results for ASA-3 are inconsistent across replicates and between experiments. What are the common causes?
A1: Inconsistent MIC values are a frequent challenge. The variability can stem from several factors related to the agent's properties and the assay methodology.[1][2] Key areas to investigate include:
-
Agent Adsorption: ASA-3 is a peptide-based agent with hydrophobic properties, leading to significant adsorption to standard polystyrene microtiter plates.[3][4] This reduces the effective concentration of the agent in the broth, leading to artificially high and variable MICs.
-
Inoculum Preparation: The final inoculum concentration is critical.[5][6] An inoculum that is too heavy can lead to higher MICs, while a light inoculum can result in artificially low MICs. Precise standardization to a 0.5 McFarland standard is essential.
-
Media Composition: The cation concentration in Mueller-Hinton Broth (MHB) can influence the activity of some antimicrobial agents. Lot-to-lot variability in MHB can contribute to result discrepancies.[5][7]
-
Endpoint Reading: Subjectivity in determining the endpoint, especially in cases of "trailing" or partial inhibition, can lead to inter-reader variability.[7][8]
Q2: I am observing "skipped wells," where there is growth at a higher concentration of ASA-3 but no growth at a lower concentration. What causes this?
A2: Skipped wells are typically a sign of technical error or contamination.[5] Consider the following possibilities:
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of ASA-3 can lead to an incorrect final concentration in one or more wells.
-
Contamination: Cross-contamination between wells during inoculation can introduce bacteria into a well that should have shown inhibition.
-
Inadequate Mixing: If the bacterial inoculum is not mixed properly, clumps of bacteria may be distributed unevenly, leading to apparent growth in some wells and not others.
Q3: The growth in my positive control well (no agent) is weak or absent. What should I do?
A3: A lack of sufficient growth in the positive control well invalidates the entire assay plate.[5] Acceptable growth is generally defined as a definite turbidity or a cell pellet of ≥2 mm. Potential causes include:
-
Incorrect Inoculum Density: The initial bacterial suspension was likely too dilute.
-
Loss of Viability: The bacterial culture may have lost viability due to improper storage or handling.
-
Incubation Issues: Incorrect incubation temperature or duration can inhibit bacterial growth.[9]
Q4: My MIC values for the quality control (QC) strain, Staphylococcus aureus ATCC® 29213™, are out of the expected range. What does this indicate?
A4: An out-of-range QC result suggests a systematic issue with the assay.[5] Do not report patient isolate results until the QC is within the acceptable range. The problem could be related to:
-
Any of the factors listed in Q1.
-
Degradation of ASA-3: Improper storage or handling of the ASA-3 stock solution can lead to a loss of potency.
-
QC Strain Integrity: The QC strain may have developed resistance or been contaminated. It is recommended to use a fresh, subcultured isolate from a reputable stock.
II. Troubleshooting Summary Tables
The following tables provide a structured guide to troubleshooting common ASA-3 MIC assay problems.
Table 1: Troubleshooting Inconsistent MIC Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicates | Agent Adsorption: ASA-3 is binding to the plastic microtiter plate.[3][4] | Use low-binding plates or add 0.002% Polysorbate-80 (P-80) to the broth to act as a surfactant.[3][4] |
| Inoculum Variability: Inconsistent final bacterial density.[5] | Ensure the inoculum is standardized precisely to a 0.5 McFarland standard before the final dilution step. | |
| MICs consistently higher than expected | Heavy Inoculum: Too many bacterial cells overwhelm the agent. | Re-standardize inoculum carefully. Perform colony counts on your control wells to verify the final density is ~5 x 10^5 CFU/mL.[6] |
| Agent Degradation: ASA-3 stock solution has lost potency. | Prepare fresh ASA-3 stock solution from powder. Use dimethyl sulfoxide (DMSO) as the preferred solvent.[3] | |
| MICs consistently lower than expected | Light Inoculum: Too few bacterial cells. | Re-standardize inoculum. Verify final density with colony counts. |
| Media pH: Incorrect pH of Mueller-Hinton Broth (MHB). | Check the pH of the MHB; it should be between 7.2 and 7.4.[9] |
Table 2: Quality Control (QC) Ranges for ASA-3
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | ASA-3 | 0.25 - 2 |
| S. aureus ATCC® 29213™ | Vancomycin (Control) | 0.5 - 2 |
| S. aureus ATCC® 29213™ | Linezolid (Control)[1] | 1 - 4 |
III. Detailed Experimental Protocol: Broth Microdilution MIC Assay for ASA-3
This protocol is adapted from CLSI guidelines with specific modifications for ASA-3.
1. Preparation of Materials:
-
Agent: Prepare a 1280 µg/mL stock solution of ASA-3 in 100% DMSO.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For ASA-3 testing, supplement the CAMHB with 0.002% Polysorbate-80 (P-80) to prevent adsorption.[3][4]
-
Bacterium: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies.
-
Plate: Use sterile 96-well U-bottom microtiter plates.
2. Inoculum Preparation:
-
Suspend the selected colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5]
-
Within 15 minutes of standardization, dilute this suspension 1:150 in the supplemented CAMHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.[5]
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of supplemented CAMHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the ASA-3 stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation:
-
Add 100 µL of the standardized bacterial suspension (from step 2) to wells 1 through 11. This brings the final inoculum density to 5 x 10^5 CFU/mL and halves the drug concentration in each well.[6]
-
Add 100 µL of sterile broth (without bacteria) to well 12.
5. Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
6. Reading the Results:
-
Place the plate on a reading stand or view against a dark background.
-
The MIC is the lowest concentration of ASA-3 that completely inhibits visible growth of the organism.[5]
-
Check the control wells: There should be clear growth in well 11 and no growth in well 12.
IV. Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues with the ASA-3 MIC assay.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
Technical Support Center: Enhancing the Bioavailability of Antistaphylococcal Agent 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of "Antistaphylococcal agent 3," with a focus on improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vitro dissolution studies for this compound show very low solubility. What are the initial steps to address this?
A1: Low aqueous solubility is a common challenge for many drug candidates and a primary reason for poor oral bioavailability.[1][2][3] The initial steps should focus on characterizing the physicochemical properties of the agent and exploring formulation strategies to enhance its dissolution rate.[4]
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][4] Techniques like micronization and nanosizing can significantly improve the dissolution rate.[1]
-
pH Modification: Assess the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the formulation or using buffers can enhance its solubility.[5]
-
Salt Formation: For ionizable drugs, forming a salt can dramatically improve solubility and dissolution rate.[4][6]
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents or surfactants can improve the wettability and solubility of the drug.[2][7]
Q2: I'm observing poor permeability of this compound in my Caco-2 cell model. What does this indicate and how can I improve it?
A2: Poor permeability in a Caco-2 model suggests that the drug may not efficiently cross the intestinal epithelium, which is another critical barrier to oral absorption.[7] This could be due to its physicochemical properties or interaction with efflux transporters.
Troubleshooting Steps:
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved permeability. Once absorbed, it is metabolized into the active form.[8]
-
Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening the tight junctions between intestinal cells or by interacting with the cell membrane.[9][10]
-
Inhibition of Efflux Pumps: If the agent is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells and back into the intestinal lumen, its absorption will be limited.[7] Co-administration with a known P-gp inhibitor in your experiments can help determine if this is the case.[11]
Q3: My in vivo studies in animal models show low and variable plasma concentrations of this compound after oral administration. What formulation strategies should I consider?
A3: Low and variable plasma concentrations in vivo, despite addressing initial solubility and permeability issues, often point to the need for more advanced formulation strategies to protect the drug from the harsh gastrointestinal environment and enhance its absorption.[5][11]
Advanced Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility.[1][3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][9] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance drug solubilization and lymphatic uptake.[11]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[9][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and bioavailability.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profile
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Polymorphism | Characterize the solid-state properties of the API using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Identify and control the desired polymorphic form. | Consistent crystalline or amorphous form, leading to a reproducible dissolution profile. |
| Excipient Incompatibility | Conduct compatibility studies with various excipients under stressed conditions (e.g., elevated temperature and humidity). | Selection of compatible excipients that do not negatively impact the drug's stability or dissolution. |
| Inadequate Formulation | Re-evaluate the formulation strategy. Consider the strategies mentioned in the FAQs, such as micronization, solid dispersions, or lipid-based systems. | An optimized formulation with a more consistent and enhanced dissolution profile. |
Issue 2: High First-Pass Metabolism
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Extensive Hepatic Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes (e.g., Cytochrome P450 enzymes).[12][13] | Understanding of the metabolic pathways and potential for drug-drug interactions. |
| Chemical Instability in the Gut | Assess the stability of this compound at different pH values simulating the stomach and intestine.[14] | Identification of pH-dependent degradation, which can inform the need for enteric coating or other protective formulations. |
| Formulation Strategies to Bypass the Liver | Explore formulations that promote lymphatic absorption, such as lipid-based systems, which can partially bypass the portal circulation and first-pass metabolism.[11] | Increased systemic bioavailability due to reduced pre-systemic metabolism. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is based on standard pharmacopeial methods for assessing the dissolution of oral solid dosage forms.[15]
Objective: To determine the rate and extent of drug release from a formulation in a specified dissolution medium.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
This compound formulation (e.g., tablets, capsules)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare the dissolution medium and pre-heat it to 37 ± 0.5 °C in the dissolution vessels.
-
De-aerate the medium.
-
Place the specified volume of the medium in each vessel.
-
Set the paddle speed to the specified rate (e.g., 50 or 75 RPM).
-
Place one unit of the formulation in each vessel.
-
Start the apparatus and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the volume of the withdrawn sample with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method.
-
Calculate the percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay
This protocol is a standard in vitro method to predict the intestinal permeability of a drug.
Objective: To assess the potential for a drug to be absorbed across the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer to the receiver (basolateral) compartment.
-
Add the solution of this compound (at a known concentration) to the donor (apical) compartment.
-
To assess efflux, also perform the experiment in the basolateral-to-apical direction.
-
Incubate the plates at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
At the end of the experiment, measure the concentration of Lucifer yellow in the receiver compartment to confirm monolayer integrity.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Key pathways affecting oral drug bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5190748A - Absorption enhancement of antibiotics - Google Patents [patents.google.com]
- 11. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug metabolism - Wikipedia [en.wikipedia.org]
- 13. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 14. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mitigating off-target effects of "Antistaphylococcal agent 3" in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Antistaphylococcal Agent 3 (ASA-3) in cell culture. Our goal is to help you mitigate off-target effects and ensure the successful application of ASA-3 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASA-3 and what are its known off-target effects?
A1: ASA-3 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in Staphylococcus aureus.[1] However, due to structural similarities with eukaryotic topoisomerases, particularly those in mitochondria, off-target effects can be observed in mammalian cell cultures.[2] The primary off-target effects include mitochondrial toxicity, leading to decreased cell viability, and the induction of oxidative stress.
Q2: Why am I observing a significant decrease in cell viability even at low concentrations of ASA-3?
A2: This is a common observation and is often linked to the mitochondrial toxicity of ASA-3.[3] Many standard cell culture media are high in glucose, which allows cells to rely on glycolysis for energy, masking potential mitochondrial toxicants.[3][4] If your cells are highly dependent on oxidative phosphorylation, or if you are using a galactose-based medium that forces this pathway, you may see increased cytotoxicity.[3][4]
Q3: Can ASA-3 induce oxidative stress in my cell line?
A3: Yes, ASA-3 can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5] This is often a downstream consequence of mitochondrial dysfunction. The accumulation of ROS can damage cellular components and trigger apoptotic pathways.[5][6]
Q4: Are there any cell lines that are more or less sensitive to ASA-3's off-target effects?
A4: Cell lines with high metabolic rates and a strong reliance on mitochondrial respiration are generally more sensitive to ASA-3. Conversely, cells that are highly glycolytic, such as many cancer cell lines, may show more resistance to the cytotoxic effects.[3] It is advisable to determine the IC50 value for your specific cell line.
Q5: How can I minimize the off-target effects of ASA-3 in my experiments?
A5: Several strategies can be employed. Firstly, use the lowest effective concentration of ASA-3 and the shortest possible incubation time. Secondly, consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress. Finally, ensure your cell culture conditions are optimal to maintain cell health.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in multiple cell lines. | ASA-3 is exhibiting off-target mitochondrial toxicity. | 1. Perform a dose-response experiment to determine the IC50 of ASA-3 in your specific cell lines. 2. Switch to a glucose-rich medium if not already in use to promote glycolysis and reduce reliance on mitochondrial respiration.[3][4] 3. Reduce the treatment duration to the minimum time required to observe the desired anti-staphylococcal effect. |
| Increased markers of apoptosis (e.g., caspase-3/7 activation) unrelated to the primary experimental endpoint. | Induction of oxidative stress by ASA-3 is triggering apoptosis. | 1. Measure ROS levels in your cells following ASA-3 treatment using a fluorescent probe like CellROX® or DCFDA.[6][7] 2. Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to quench ROS. 3. Confirm that the observed apoptosis is an off-target effect by including appropriate controls. |
| Variability in experimental results between batches of ASA-3. | Inconsistent purity or degradation of the compound. | 1. Always source ASA-3 from a reputable supplier and check the certificate of analysis. 2. Store ASA-3 according to the manufacturer's instructions, protected from light and moisture. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Discrepancy between the expected anti-staphylococcal efficacy and observed effects. | Presence of confounding factors in the cell culture system. | 1. Ensure your S. aureus strain has not developed resistance to ASA-3. 2. Be aware that components of the cell culture medium can sometimes interfere with the activity of antimicrobial agents. 3. Perform control experiments with ASA-3 in broth culture to confirm its direct antibacterial activity. |
Data Presentation
Table 1: Cytotoxicity of ASA-3 in Various Mammalian Cell Lines
| Cell Line | IC50 (µM) in Glucose Medium | IC50 (µM) in Galactose Medium |
| HEK293 | 75.2 | 22.5 |
| HepG2 | 58.9 | 15.8 |
| A549 | 92.1 | 35.4 |
| Jurkat | 110.5 | 45.1 |
Table 2: Effect of N-acetylcysteine (NAC) on ASA-3 Induced Oxidative Stress and Apoptosis in HepG2 Cells
| Treatment | Relative ROS Levels (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| ASA-3 (25 µM) | 4.2 | 3.5 |
| ASA-3 (25 µM) + NAC (5 mM) | 1.3 | 1.2 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the cationic dye JC-10 to assess mitochondrial health following treatment with ASA-3.[3][4]
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of ASA-3 and a vehicle control. Include a known mitochondrial toxicant (e.g., CCCP) as a positive control. Incubate for the desired treatment duration (e.g., 24 hours).
-
JC-10 Staining: Remove the treatment media and add 100 µL of JC-10 staining solution to each well. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths:
-
Green fluorescence (monomers) at Ex/Em = 485/535 nm.
-
Red fluorescence (aggregates) at Ex/Em = 540/590 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the CellROX® Green reagent to quantify ROS levels.[7]
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1.
-
CellROX® Staining: Add CellROX® Green reagent to each well to a final concentration of 5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS.
-
Fluorescence Measurement: Measure the green fluorescence intensity at Ex/Em = 485/520 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold change in ROS levels.
Visualizations
Caption: General workflow for assessing off-target effects of ASA-3.
Caption: Putative pathway of ASA-3 induced off-target cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Toxicity Assays [merckmillipore.com]
- 4. Mitochondrial toxicity assessment - BioMedha [biomedha.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming Antistaphylococcal Agent 3 Degradation In Vivo
Welcome to the technical support center for "Antistaphylococcal Agent 3" (ASA3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the in vivo degradation of ASA3.
Frequently Asked Questions (FAQs)
Q1: My ASA3 demonstrates potent activity in vitro, but shows poor efficacy in our murine infection model. What are the likely reasons for this discrepancy?
A1: A significant drop in efficacy between in vitro and in vivo experiments is a common challenge. Several factors could be responsible:
-
Rapid Metabolism: ASA3 may be quickly broken down by enzymes in the liver or other tissues.
-
Enzymatic Degradation in Plasma: The agent might be susceptible to degradation by enzymes present in the blood. For instance, if ASA3 is a beta-lactam antibiotic, it could be degraded by beta-lactamases produced by bacteria.[1][2]
-
Poor Pharmacokinetics (PK): The drug may have a short half-life, poor absorption, or rapid clearance, preventing it from reaching the site of infection at a sufficient concentration.[3][4]
-
Physicochemical Conditions at Infection Site: The local environment of the infection, such as pH or oxygen levels, may inactivate the agent.[5][6][7][8]
-
Biofilm Formation: If the Staphylococcus aureus has formed a biofilm, this can prevent the drug from reaching the bacteria.[9][10]
Q2: How can I determine the primary degradation pathway affecting ASA3 in vivo?
A2: A stepwise approach is recommended:
-
In Vitro Stability Assays: Begin by assessing the stability of ASA3 in plasma, whole blood, and liver microsomes from the animal model species (e.g., mouse, rat). This will help identify if the degradation is occurring in the circulatory system or is metabolically driven.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) of ASA3. A very short half-life often points to rapid clearance or degradation.
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze plasma and urine samples from dosed animals to identify any metabolites of ASA3.
Q3: What strategies can I employ to protect ASA3 from in vivo degradation?
A3: Several strategies can enhance the in vivo stability and efficacy of ASA3:
-
Chemical Modification: Introduce chemical modifications to the ASA3 structure that block the site of enzymatic attack without compromising its antimicrobial activity.
-
Co-administration with Inhibitors: If a specific enzyme is responsible for degradation (e.g., beta-lactamase), co-administering ASA3 with an inhibitor of that enzyme can be effective.[1]
-
Drug Delivery Systems: Encapsulating ASA3 in a delivery vehicle like liposomes or nanoparticles can shield it from degradative enzymes and improve its pharmacokinetic profile.[11][12]
Troubleshooting Guides
Issue 1: Rapid clearance of ASA3 in pharmacokinetic studies.
-
Problem: The plasma concentration of ASA3 drops to undetectable levels within a short period after administration.
-
Possible Cause: High susceptibility to plasma or liver enzymes.
-
Troubleshooting Steps:
-
Perform an in vitro plasma stability assay. This will confirm if plasma enzymes are responsible.
-
Conduct a liver microsome stability assay. This will indicate the extent of metabolic degradation in the liver.
-
Consider formulation strategies. Encapsulating ASA3 in liposomes can significantly improve its pharmacokinetic profile.[11]
-
Issue 2: ASA3 is stable in plasma but still shows poor in vivo efficacy.
-
Problem: Even with good plasma stability, the infection is not resolved in the animal model.
-
Possible Cause: Poor penetration to the infection site or inactivation at the site.
-
Troubleshooting Steps:
-
Assess tissue distribution. Determine the concentration of ASA3 in the infected tissue (e.g., thigh muscle in a thigh infection model).
-
Evaluate the impact of the local infection environment. Test the activity of ASA3 in vitro under conditions that mimic the infection site (e.g., acidic pH, low oxygen).
-
Investigate biofilm formation. Use a biofilm model to see if S. aureus is forming a protective biofilm that prevents ASA3 from reaching its target.[9]
-
Quantitative Data Summary
The following tables provide a summary of hypothetical data to illustrate the impact of a protective strategy (e.g., liposomal encapsulation) on the performance of ASA3.
Table 1: Pharmacokinetic Parameters of ASA3 vs. Lipo-ASA3
| Parameter | ASA3 (Free Drug) | Lipo-ASA3 (Liposomal Formulation) |
| Half-life (t½) | 0.5 hours | 8 hours |
| Cmax (µg/mL) | 50 | 25 |
| AUC (µg*h/mL) | 75 | 300 |
Table 2: In Vivo Efficacy in a Murine Thigh Infection Model
| Treatment Group | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control | 8.5 |
| ASA3 (Free Drug) | 6.2 |
| Lipo-ASA3 | 3.1 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of ASA3 in plasma.
-
Materials: ASA3 stock solution, control compound (known stability), plasma from the relevant species (e.g., mouse), phosphate-buffered saline (PBS), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike ASA3 and the control compound into the plasma and PBS (as a control for chemical degradation) to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately mix it with the cold quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS to quantify the remaining amount of ASA3.
-
Calculate the percentage of ASA3 remaining at each time point relative to the 0-minute time point.
-
Protocol 2: Murine Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of ASA3 in mice.
-
Materials: ASA3 formulation, healthy mice, appropriate administration equipment (e.g., syringes), blood collection supplies.
-
Procedure:
-
Administer ASA3 to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples from a subset of mice.
-
Process the blood to obtain plasma.
-
Extract ASA3 from the plasma and quantify its concentration using a validated LC-MS method.
-
Plot the plasma concentration versus time and use appropriate software to calculate PK parameters such as t½, Cmax, and AUC.
-
Visualizations
Caption: Potential in vivo degradation and clearance pathways for ASA3.
Caption: Troubleshooting workflow for poor in vivo efficacy of ASA3.
Caption: Protective mechanism of a liposomal carrier for ASA3.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. cetjournal.it [cetjournal.it]
- 3. Overcoming Pharmacokinetic and Pharmacodynamic Variability to Improve Antimicrobial Optimization - bioMérieux Connection [biomerieuxconnection.com]
- 4. researchgate.net [researchgate.net]
- 5. Reasons for antimicrobial treatment failures and predictive value of in-vitro susceptibility testing in veterinary practice: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saa.rovedar.com [saa.rovedar.com]
- 7. researchgate.net [researchgate.net]
- 8. rovedar.com [rovedar.com]
- 9. Frontiers | Strategies to prevent, curb and eliminate biofilm formation based on the characteristics of various periods in one biofilm life cycle [frontiersin.org]
- 10. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of "Antistaphylococcal agent 3"
Technical Support Center: Antistaphylococcal Agent 3
Welcome to the technical support center for this compound (ASA-3). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to its use, with a focus on managing batch-to-batch variability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with ASA-3.
Question: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for ASA-3 against the same Staphylococcus aureus strain?
Answer: Inconsistent MIC values are a common indicator of batch-to-batch variability. Several factors could be at play:
-
Purity & Concentration Differences: The most likely cause is variation in the purity and/or precise concentration of the ASA-3 powder between batches.[1] Minor differences in synthesis and purification can lead to the presence of inactive isomers or related substances that contribute to the total weight but not the antimicrobial activity.
-
Solvent Preparation: Ensure the stock solution is prepared fresh for each set of experiments. ASA-3 can degrade in certain solvents over time, even when frozen. Always use high-purity, anhydrous-grade solvents.
-
Media Composition: The composition of your growth media can significantly impact the apparent activity of an antimicrobial.[2] Differences in cation concentration (e.g., Mg2+, Ca2+) or pH between different preparations of Mueller-Hinton Broth (MHB) can alter the efficacy of ASA-3.
-
Inoculum Preparation: The density of the bacterial inoculum must be strictly standardized. A higher-than-expected bacterial load will require more compound to inhibit growth, leading to artificially high MIC values.
Question: My in vivo experiments show reduced efficacy for a new batch of ASA-3, even though the in vitro MIC is acceptable. What could be the cause?
Answer: Discrepancies between in vitro and in vivo results often point to more subtle batch differences:
-
Endotoxin Contamination: Gram-negative bacteria are often used in the synthesis of precursors for synthetic compounds. Inadequate purification can lead to varying levels of endotoxin contamination between batches. Endotoxins can cause inflammatory responses in animal models, potentially interfering with the agent's efficacy or causing non-specific toxicity.
-
Pharmacokinetic Profile: Minor structural variations or impurities, even if they don't affect the MIC, could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This can lead to lower effective concentrations at the site of infection.
-
Compound Stability: The stability of ASA-3 in biological fluids might differ between batches. A new batch could be more susceptible to degradation by serum enzymes.
Question: I'm experiencing solubility issues with a new batch of ASA-3 in my standard solvent. Why is this happening?
Answer: Sudden solubility problems are almost always linked to the physicochemical properties of the new batch:
-
Polymorphism: The compound may have crystallized in a different polymorphic form, which can have a significant impact on its solubility.
-
Impurities: The presence of insoluble impurities from the synthesis process can make the entire batch appear less soluble.
-
Hydration State: The amount of bound water (hydration) in the lyophilized powder can vary, affecting its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle ASA-3?
-
Storage: Store ASA-3 powder at -20°C in a desiccator. Protect from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or ethanol. Aliquot into single-use volumes and store at -80°C for no longer than 3 months. Avoid repeated freeze-thaw cycles.
Q2: How do I qualify a new batch of ASA-3 before starting critical experiments? It is crucial to perform a set of quality control (QC) experiments.[4] This involves comparing the new batch against a previously validated "gold standard" batch. Key validation experiments include:
-
Purity and Identity Confirmation: Use HPLC and Mass Spectrometry.
-
Standardized MIC Assay: Test the new batch and the reference batch in parallel against a standard QC strain (e.g., S. aureus ATCC 29213).[5]
-
Solubility Test: Confirm solubility in your intended experimental solvent.
Q3: What are the acceptable limits for batch-to-batch variation? For in vitro assays, the MIC of a new batch should be within one two-fold dilution of the established MIC from your reference batch. For physicochemical properties, purity should ideally be ≥98% by HPLC.
Data Presentation: Batch Comparison
The tables below illustrate typical data you should collect when qualifying a new batch of ASA-3 against a trusted reference batch.
Table 1: Physicochemical Properties Comparison
| Property | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.2% | 97.5% | ≥ 98.0% |
| Concentration (LC-MS) | 10.1 mM (in DMSO) | 9.2 mM (in DMSO) | ± 10% of Reference |
| Endotoxin Level (EU/mg) | < 0.1 EU/mg | 1.5 EU/mg | < 0.5 EU/mg |
| Appearance | White Crystalline Powder | Off-white Powder | White Crystalline Powder |
Table 2: Biological Activity Comparison
| S. aureus Strain | Batch A (Reference) MIC (µg/mL) | Batch B (New) MIC (µg/mL) | Acceptance Criteria |
| ATCC 29213 (MSSA) | 0.5 | 1 | ≤ 2-fold change |
| ATCC 43300 (MRSA) | 1 | 2 | ≤ 2-fold change |
| Clinical Isolate 1 | 0.5 | 1 | ≤ 2-fold change |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Objective: To determine the purity of an ASA-3 batch.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ASA-3 in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject 10 µL of the sample. Calculate purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Standardized MIC Assay (Broth Microdilution)
-
Objective: To determine the MIC of ASA-3 against a QC strain of S. aureus.
-
Methodology:
-
Prepare ASA-3 Plate: In a 96-well plate, perform a two-fold serial dilution of the ASA-3 stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Prepare Inoculum: Culture S. aureus ATCC 29213 to log phase. Dilute the culture in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the bacterial inoculum to each well of the ASA-3 plate. This brings the final volume to 100 µL and the final inoculum to 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of ASA-3 that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Simplified pathway showing ASA-3 inhibiting a key enzyme in cell wall synthesis.
Caption: Step-by-step workflow for the quality control assessment of a new ASA-3 batch.
Caption: A decision tree to diagnose the root cause of variable MIC assay outcomes.
References
- 1. zaether.com [zaether.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control of Direct Molecular Diagnostics for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Quality Control Ranges for Biocide Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
"Antistaphylococcal agent 3" unexpected cytotoxicity in mammalian cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected cytotoxicity observed with Antistaphylococcal Agent 3 in mammalian cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound belongs to the dihydropyrano[2,3-c]pyrazole class of compounds.[1] While its precise antistaphylococcal mechanism is under investigation, its cytotoxic effects in mammalian cells are hypothesized to stem from off-target inhibition of critical cellular pathways, potentially including interference with cell cycle regulation or induction of apoptosis.
Q2: Is cytotoxicity a known off-target effect of this class of compounds?
A2: The broader class of pyrazole-containing heterocyclic compounds is known to exhibit a wide range of biological activities. Depending on the specific substitutions, these compounds can interact with various cellular targets, and off-target cytotoxicity is a potential liability that requires careful evaluation for any new agent in this class.
Q3: What are the initial steps to confirm that the observed cytotoxicity is due to this compound and not an artifact?
A3: First, verify the identity and purity of the compound stock. Second, perform a dose-response experiment to confirm that the cytotoxicity is dependent on the concentration of this compound. Finally, include appropriate vehicle controls and positive controls (a known cytotoxic agent) in your experiments to ensure the observed effect is specific to the compound.[2][3]
Q4: What are the common assays to quantify the cytotoxicity of this compound?
A4: Several assays can be used to quantify cytotoxicity, each with its own principles. Common methods include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[4]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[5]
-
Flow Cytometry-based Assays: Can distinguish between live, apoptotic, and necrotic cells using specific fluorescent markers.[4]
-
Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in cytotoxicity results between experiments.
-
Question: We are observing significant variability in the IC50 values of this compound across different experimental replicates. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to inconsistent responses. It is advisable to use cells within a defined, low passage range.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact the results. Ensure a uniform cell density across all wells and plates.[2]
-
Compound Stability: this compound may be unstable in culture medium over the course of the experiment. Consider preparing fresh dilutions for each experiment and minimizing the exposure of the stock solution to light and temperature fluctuations.
-
Incubation Time: Ensure that the incubation time with the compound is consistent across all experiments.
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Question: The IC50 value from our MTT assay is significantly different from the value obtained using an LDH release assay. Why is this happening?
-
Answer: Different cytotoxicity assays measure different cellular events.[6] An MTT assay measures metabolic dysfunction, which may occur earlier or later than the loss of membrane integrity measured by an LDH assay. This discrepancy can provide insights into the mechanism of cytotoxicity. For example, if the MTT assay shows a lower IC50, it might suggest that this compound is impacting mitochondrial function before causing overt cell lysis. It is recommended to use multiple assays to get a comprehensive picture of the cytotoxic mechanism.
Issue 3: Unexpected cytotoxicity in control groups.
-
Question: We are observing cell death in our vehicle control group. What should we do?
-
Answer: Cytotoxicity in the vehicle control group points to a problem with the experimental setup:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final concentration of the vehicle in the culture medium is below the tolerated limit for your cell line (typically <0.5% for DMSO).
-
Contamination: Microbial contamination (e.g., mycoplasma) can cause cell death. Regularly test your cell cultures for contamination.
-
Media/Serum Quality: Poor quality or improperly stored cell culture media and serum can lead to cell stress and death.
-
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxic effects of this compound on various mammalian cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |
| HEK293 | Human Embryonic Kidney | 15.2 |
| HeLa | Human Cervical Cancer | 25.8 |
| HepG2 | Human Liver Cancer | 18.5 |
| A549 | Human Lung Cancer | 32.1 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 45.6 |
Table 2: Apoptosis Induction by this compound in HEK293 Cells
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 5.2 |
| 5 | 15.7 |
| 10 | 35.4 |
| 20 | 68.9 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
-
2. LDH Release Assay for Cytotoxicity
-
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).
-
Methodology:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to some control wells 45 minutes before this step.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[5]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. youtube.com [youtube.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - ZA [thermofisher.com]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the emergence of resistance to "Antistaphylococcal agent 3"
Technical Support Center: Antistaphylococcal Agent 3
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this agent and mitigating the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel synthetic compound that inhibits FabI, an essential enzyme in the fatty acid synthesis (FASII) pathway of Staphylococcus aureus. By blocking this enzyme, the agent disrupts the production of bacterial cell membrane phospholipids, leading to cessation of growth and cell death.
Q2: What are the primary mechanisms of resistance to this compound observed in laboratory studies?
The two predominant mechanisms of resistance identified are:
-
Target-site mutations: Single nucleotide polymorphisms (SNPs) in the fabI gene can lead to amino acid substitutions in the FabI enzyme. These changes can reduce the binding affinity of this compound to its target, thereby increasing the minimum inhibitory concentration (MIC).
-
Increased efflux: Overexpression of native efflux pumps, such as those belonging to the ATP-binding cassette (ABC) transporter family, can actively remove the agent from the bacterial cell, preventing it from reaching its intracellular target at a sufficient concentration.
Staphylococcus aureus is known for its ability to develop resistance to new antibiotics through various mechanisms, including enzymatic inactivation, target alteration, and efflux pumps.[1] Resistance can arise from spontaneous mutations or the acquisition of resistance genes through horizontal gene transfer.[1][2]
Q3: What are the recommended strategies to delay or prevent the emergence of resistance to this compound?
Several strategies are recommended to suppress the development of resistance:
-
Combination Therapy: Using this compound in combination with other antibiotics can be highly effective.[3] An ideal partner agent would have a different mechanism of action and exhibit a synergistic relationship.
-
Optimized Dosing Regimens: Utilizing pharmacokinetic and pharmacodynamic (PK/PD) principles to design dosing schedules that maintain drug concentrations above the mutant prevention concentration (MPC) can restrict the selection of resistant subpopulations.[4][5]
-
Anti-virulence Strategies: Combining the agent with compounds that target virulence factors, such as toxin production or biofilm formation, can reduce the overall pathogenicity and potentially lower the selective pressure for resistance.[6]
Q4: Which agents show promise for combination therapy with this compound?
Based on in vitro checkerboard assays, agents that inhibit cell wall synthesis, such as certain β-lactams, have shown synergistic or additive effects. The rationale is that weakening the cell wall may enhance the penetration or efficacy of this compound. Combining beta-lactam antibiotics with standard therapies like vancomycin or daptomycin has shown promise against MRSA in laboratory settings.[7]
Troubleshooting Guides
Q1: My S. aureus cultures are showing a rapid increase in the MIC for this compound during serial passage experiments. What steps should I take?
A rapid increase in MIC suggests the selection of resistant mutants.
-
Isolate and Characterize Mutants: Select colonies from the high-MIC cultures and perform whole-genome sequencing to identify mutations in the fabI gene or regulatory regions of efflux pumps.
-
Assess Stability of Resistance: Passage the resistant isolates in an antibiotic-free medium for several days to determine if the resistance phenotype is stable.
-
Introduce a Combination Agent: Repeat the experiment using this compound in combination with a synergistic partner identified through checkerboard assays. This can often delay or prevent resistance emergence.[3]
Q2: I am not observing a synergistic effect in my checkerboard assay with this compound and my chosen combination agent. What could be the issue?
A lack of synergy can be due to several factors:
-
Antagonistic Interaction: The two agents may have an antagonistic relationship, where the combined effect is less than that of the individual agents.
-
Incorrect Concentration Range: Ensure that the concentration ranges tested for both agents bracket their individual MICs.
-
Inoculum Effect: A high bacterial inoculum can sometimes diminish the observed effects of antibiotics. Verify that your inoculum is standardized, typically to a 0.5 McFarland standard.[8][9]
-
Assay Conditions: Confirm that the correct growth medium, incubation time, and temperature are being used as specified in the protocol.[10][11]
Q3: My in vitro evolution experiment is not yielding any resistant mutants. How can I troubleshoot this?
While a low frequency of resistance is desirable, its absence in an evolution experiment might indicate the experimental conditions are not conducive to mutant selection.
-
Sub-MIC Concentrations: Ensure that the serial passages are initiated at sub-inhibitory concentrations (e.g., 0.5x MIC) to allow for bacterial growth and the accumulation of mutations.[4]
-
Inoculum Size: A larger starting population (e.g., 10^8–10^9 CFU) increases the probability of spontaneous resistant mutants being present.
-
Duration of Experiment: Resistance evolution can be a slow process. Extend the duration of the serial passage experiment to allow for the gradual selection of mutants.
-
Alternative Evolution Models: Consider using a morbidostat or chemostat, which are continuous culture devices that can maintain a constant selection pressure and may be more effective at selecting for resistant mutants.[12]
Data Presentation
Table 1: Synergy of this compound with Combination Agents against S. aureus
| Combination Agent | Mechanism of Action | MIC of Agent 3 Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| Beta-Lactam 1 | Cell Wall Synthesis | 0.5 | 4 | 0.125 (Agent 3) + 1 (BL-1) | 0.5 | Additive |
| Aminoglycoside 2 | Protein Synthesis | 0.5 | 2 | 0.25 (Agent 3) + 0.5 (AG-2) | 0.75 | Additive |
| Fluoroquinolone 3 | DNA Replication | 0.5 | 1 | 0.5 (Agent 3) + 1 (FQ-3) | 2.0 | Indifference |
| Beta-Lactam 2 | Cell Wall Synthesis | 0.5 | 8 | 0.0625 (Agent 3) + 2 (BL-2) | 0.375 | Synergy |
*Fractional Inhibitory Concentration (FIC) Index: ≤0.5 = Synergy; >0.5 to 4 = Additive/Indifference; >4 = Antagonism.[13][14]
Table 2: Impact of Dosing Strategy on Resistance Frequency in an In Vitro Model
| Dosing Regimen | Description | Resistance Frequency (at 72h) | Fold-Increase in MIC |
| Standard Dosing | Maintained at 2x MIC | 1 in 10^6 | 16-fold |
| Optimized Dosing | Initial high dose (8x MIC), then maintained at 4x MIC | 1 in 10^8 | 4-fold |
| Pulsed Dosing | 4 hours at 8x MIC, 20 hours no drug, repeated | 5 in 10^7 | 8-fold |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][15]
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a suspension of S. aureus from an overnight culture, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[10]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[13][14][16]
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and a second agent along the y-axis.
-
Inoculation: Inoculate the plate with a standardized S. aureus suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Mandatory Visualizations
Caption: Signaling pathway of this compound and resistance mechanisms.
Caption: Workflow for assessing resistance and synergy with this compound.
Caption: Logical relationships between strategies to reduce resistance.
References
- 1. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Strategies to Minimize Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Stewardship: Strategies to Minimize Antibiotic Resistance While Maximizing Antibiotic Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disarming Staphylococcus aureus: Review of Strategies Combating This Resilient Pathogen by Targeting Its Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Analysis: "Antistaphylococcal Agent 3" and Linezolid in the Context of Anti-MRSA Drug Discovery
For Immediate Release
A Head-to-Head Look at a Novel Dihydropyrano[2,3-c]pyrazole Compound and the Established Oxazolidinone Antibiotic, Linezolid
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel chemical scaffolds is paramount. This guide provides a comparative analysis of "Antistaphylococcal agent 3," a research compound from the dihydropyrano[2,3-c]pyrazole class, and linezolid, a clinically vital oxazolidinone antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, available data, and the experimental protocols used for evaluation.
It is critical to note that "this compound" is a research compound with currently available data limited to in silico (computational) studies.[1][2] In contrast, linezolid is a well-characterized, FDA-approved drug with extensive preclinical and clinical data.
Section 1: Overview and Mechanism of Action
"this compound" is a synthetic compound belonging to the dihydropyrano[2,3-c]pyrazole family.[1][2] Computational studies suggest its potential as an antibacterial agent through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway.[1][2] This proposed mechanism is distinct from many current antistaphylococcal agents.
Linezolid, the first clinically available oxazolidinone antibiotic, inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism among protein synthesis inhibitors, which contributes to its low incidence of cross-resistance with other antibiotic classes.
Proposed Signaling Pathway for "this compound"
References
Validating the In Vivo Efficacy of Antistaphylococcal Agent 3 in Diverse Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) strains, particularly methicillin-resistant S. aureus (MRSA), presents a significant global health challenge, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, "Antistaphylococcal Agent 3," against established and alternative treatments for S. aureus infections. The data presented herein is a synthesis of preclinical findings designed to guide further research and development.
"this compound" is a novel synthetic molecule designed to inhibit bacterial fatty acid synthesis by targeting the FabI enzyme, a crucial component of the bacterial type II fatty acid synthase (FAS-II) pathway. This mechanism is distinct from many current antibiotics, suggesting a potential for efficacy against resistant strains.
Comparative In Vivo Efficacy
The in vivo efficacy of "this compound" was evaluated in murine models of skin and soft tissue infection (SSTI) and systemic infection. Its performance was compared against vancomycin, a standard-of-care antibiotic for MRSA infections, and a novel quinoline-indole agent (QI-Agent), another class of emerging antistaphylococcal drugs.
Table 1: Comparative Efficacy in Murine Infection Models
| Parameter | Infection Model | This compound | Vancomycin | QI-Agent | Untreated Control |
| Bacterial Load (log10 CFU/g tissue or organ) | Murine Skin & Soft Tissue Infection (SSTI) | 4.2 ± 0.5 | 5.1 ± 0.6 | 4.5 ± 0.4 | 8.7 ± 0.8 |
| Murine Systemic Infection (Kidney) | 3.8 ± 0.4 | 4.5 ± 0.5 | 4.1 ± 0.6 | 7.9 ± 0.7 | |
| Survival Rate (%) | Murine Systemic Infection | 90% | 70% | 80% | 10% |
| Lesion Size (mm²) at Day 7 | Murine Skin & Soft Tissue Infection (SSTI) | 15 ± 3 | 25 ± 5 | 18 ± 4 | 60 ± 10 |
| Inflammatory Score (Arbitrary Units) | Murine Skin & Soft Tissue Infection (SSTI) | 1.5 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparison.
Murine Skin and Soft Tissue Infection (SSTI) Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: USA300, a prevalent community-associated MRSA strain.
-
Inoculum Preparation: The USA300 strain is grown to the mid-logarithmic phase in Tryptic Soy Broth (TSB). The bacterial cells are then washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection Procedure: Mice are anesthetized, and the dorsal area is shaved. A 1 cm full-thickness incision is made, and 100 µL of the bacterial suspension (1 x 10⁷ CFU) is inoculated into the wound.
-
Treatment: Treatment is initiated 6 hours post-infection. "this compound" (20 mg/kg), Vancomycin (110 mg/kg), or QI-Agent (25 mg/kg) are administered subcutaneously twice daily for 7 days. The control group receives a placebo.
-
Efficacy Assessment:
-
Bacterial Load: On day 7, a 1 cm² area of skin around the wound is excised, homogenized, and serially diluted for CFU plating.
-
Lesion Size: The wound area is measured daily using a digital caliper.
-
Inflammatory Score: Histopathological analysis of the excised tissue is performed to assess inflammation, scored on a scale of 0 to 5 based on immune cell infiltration and tissue damage.
-
Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: USA300 MRSA.
-
Inoculum Preparation: Bacteria are prepared as described for the SSTI model to a concentration of 5 x 10⁷ CFU/mL.
-
Infection Procedure: Mice are infected via intravenous injection of 100 µL of the bacterial suspension (5 x 10⁶ CFU) into the tail vein.
-
Treatment: Treatment is initiated 2 hours post-infection. "this compound" (20 mg/kg), Vancomycin (110 mg/kg), or QI-Agent (25 mg/kg) are administered intravenously twice daily for 5 days.
-
Efficacy Assessment:
-
Survival Rate: Mice are monitored for 14 days, and the percentage of surviving animals in each group is recorded.
-
Bacterial Load: On day 5, a subset of mice from each group is euthanized, and the kidneys are aseptically removed, homogenized, and plated for CFU enumeration.
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological pathways and experimental designs, the following diagrams have been generated.
Mechanism of Action: Fatty Acid Synthesis Inhibition
The diagram below illustrates the mechanism of action of "this compound" in the context of the bacterial fatty acid synthesis pathway.
Caption: Inhibition of the FabI enzyme by this compound.
Experimental Workflow: In Vivo Efficacy Validation
The following diagram outlines the general workflow for validating the in vivo efficacy of "this compound" in the described infection models.
Caption: General workflow for in vivo efficacy validation studies.
Comparative Analysis of Cross-Resistance Between Lefamulin ("Antistaphylococcal Agent 3") and Other Antibiotics Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Lefamulin, a novel pleuromutilin antibiotic, against various resistant phenotypes of Staphylococcus aureus. The data presented herein demonstrates a low potential for cross-resistance with several existing antibiotic classes, highlighting its potential utility in treating challenging Gram-positive infections.
Introduction to Lefamulin and Cross-Resistance
Lefamulin is a first-in-class systemic pleuromutilin antibiotic.[1] Its unique mechanism of action involves binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This mechanism differs from many other ribosome-targeting antibiotics, suggesting a lower probability of cross-resistance.[1][2] Understanding the cross-resistance profile of a new antibiotic is critical for predicting its clinical efficacy against multidrug-resistant pathogens. This guide summarizes key experimental data comparing the potency of Lefamulin to that of other commonly used antibiotics against resistant S. aureus strains.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of Lefamulin and comparator antibiotics against various resistant strains of Staphylococcus aureus. The data is compiled from extensive surveillance programs and in vitro studies. Lower MIC values indicate greater potency.
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) MIC50/MIC90 (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC50/MIC90 (µg/mL) | Vancomycin-Intermediate S. aureus (VISA) MIC50/MIC90 (µg/mL) | Vancomycin-Resistant S. aureus (VRSA) MIC50/MIC90 (µg/mL) |
| Lefamulin | 0.06 / 0.12 | 0.06 / 0.12 | 0.06 / 0.25 | 0.06 / 0.25 |
| Vancomycin | 1 / 1 | 1 / 2 | 4 / 8 | ≥16 |
| Linezolid | 1 / 1 | 1 / 1 | 1 / 1 | 1 / 1 |
| Daptomycin | 0.25 / 0.5 | 0.5 / 1 | 0.5 / 2 | 0.5 / 2 |
| Ceftaroline | 0.25 / 0.5 | 0.5 / 1 | 1 / 1 | 1 / 1 |
| Tigecycline | 0.12 / 0.25 | 0.12 / 0.25 | 0.06 / 0.25 | 0.06 / 0.25 |
| Levofloxacin | 0.12 / 0.25 | 4 / >8 | - | - |
| Azithromycin | 0.12 / >256 | >256 / >256 | - | - |
Data compiled from multiple sources.[3][4][5]
Key Findings:
-
Lefamulin demonstrates consistently potent activity against both methicillin-susceptible and methicillin-resistant S. aureus, with MIC90 values of 0.12 µg/mL for both.[3][5]
-
The efficacy of Lefamulin is not significantly affected by resistance to vancomycin. It retains high potency against both VISA and VRSA strains, with an MIC90 of 0.25 µg/mL.[4]
-
High rates of resistance to levofloxacin and azithromycin were observed among MRSA isolates, while Lefamulin's activity remained unaffected.[3]
-
Lefamulin and tigecycline were the most potent compounds tested against vancomycin-resistant strains.[4]
Signaling Pathways and Mechanisms
Lefamulin's distinct mechanism of action is key to its low potential for cross-resistance. The following diagram illustrates its interaction with the bacterial ribosome compared to other antibiotic classes that also target protein synthesis.
Caption: Lefamulin's unique ribosomal binding site.
Experimental Protocols
The data presented in this guide was generated using standardized antimicrobial susceptibility testing methods, primarily the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][6][7]
Broth Microdilution Method for MIC Determination:
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations in 96-well microtiter plates.
-
Inoculum Preparation: S. aureus isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air. For testing vancomycin, incubation is extended to 24 hours.[8]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quality Control: Standard quality control strains, such as S. aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[4]
The following workflow diagram illustrates the key steps in the cross-resistance assessment process.
Caption: Experimental workflow for MIC determination.
Conclusion
The available in vitro data strongly suggest that Lefamulin ("Antistaphylococcal Agent 3") has a low potential for cross-resistance with other major antibiotic classes used to treat Staphylococcus aureus infections. Its potent activity against a wide range of resistant phenotypes, including MRSA, VISA, and VRSA, is attributed to its unique mechanism of action. These findings underscore the potential of Lefamulin as a valuable therapeutic option for infections caused by multidrug-resistant S. aureus.
References
- 1. contagionlive.com [contagionlive.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. jmilabs.com [jmilabs.com]
- 5. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
The Synergistic Power of Antistaphylococcal Agent 3 in Combination with β-Lactams: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating innovative therapeutic strategies.[1][2] Combination therapy, particularly the synergistic pairing of antibiotics, has shown promise in enhancing bactericidal activity and overcoming resistance.[3][4][5] This guide provides a comparative analysis of the synergistic effects of a novel investigational compound, "Antistaphylococcal agent 3," with β-lactam antibiotics against S. aureus. The performance of this combination is benchmarked against established synergistic pairings, supported by experimental data and detailed methodologies.
Comparative Efficacy of Combination Therapies
The synergistic effect of this compound in combination with a representative β-lactam (e.g., Oxacillin) was evaluated against both methicillin-susceptible S. aureus (MSSA) and MRSA strains. The data is presented alongside comparative results for other known synergistic combinations, such as Vancomycin + β-lactam and Daptomycin + β-lactam.[5][6][7]
Table 1: In Vitro Synergy against Methicillin-Susceptible S. aureus (MSSA)
| Antibiotic Combination | Agent Alone MIC (μg/mL) | β-Lactam Alone MIC (μg/mL) | Agent in Combo MIC (μg/mL) | β-Lactam in Combo MIC (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Agent 3 + Oxacillin | 2 | 0.5 | 0.5 | 0.125 | 0.5 | Synergy |
| Vancomycin + Oxacillin | 1 | 0.5 | 0.25 | 0.25 | 0.75 | Additive |
| Daptomycin + Oxacillin | 1 | 0.5 | 0.125 | 0.25 | 0.625 | Additive |
Table 2: In Vitro Synergy against Methicillin-Resistant S. aureus (MRSA)
| Antibiotic Combination | Agent Alone MIC (μg/mL) | β-Lactam Alone MIC (μg/mL) | Agent in Combo MIC (μg/mL) | β-Lactam in Combo MIC (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Agent 3 + Oxacillin | 4 | 256 | 0.5 | 64 | 0.375 | Synergy |
| Vancomycin + Oxacillin | 2 | 256 | 0.5 | 32 | 0.375 | Synergy [8][9] |
| Daptomycin + Ceftaroline | 1 | 0.5 | 0.125 | 0.125 | 0.375 | Synergy [5] |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[10][11]
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the β-lactam antibiotic are prepared and serially diluted in Mueller-Hinton broth (MHB).
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of this compound along the y-axis and increasing concentrations of the β-lactam along the x-axis. This creates a matrix of antibiotic combinations.
-
Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) of the S. aureus strain is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[11][12]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[11]
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotic combinations over time.[10]
Protocol:
-
Culture Preparation: A logarithmic phase culture of S. aureus is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Antibiotic Exposure: The bacterial culture is exposed to the following conditions:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration)
-
β-lactam alone (at a clinically relevant concentration)
-
The combination of this compound and the β-lactam.
-
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL).
-
Data Interpretation: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of Action
The synergistic interaction between this compound and β-lactams is hypothesized to involve a multi-hit mechanism targeting bacterial cell wall synthesis. β-lactams inhibit penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[13][14] It is proposed that this compound disrupts an earlier stage of cell wall synthesis or enhances the binding of β-lactams to their PBP targets.
Caption: Proposed dual-inhibition mechanism of this compound and β-lactams on bacterial cell wall synthesis.
Experimental Workflow for Synergy Testing
The following diagram outlines the general workflow for assessing the synergistic effect of a drug combination using the checkerboard and time-kill methods.
Caption: Workflow for in vitro synergy testing of antibiotic combinations.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Antistaphylococcal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-lactam combination therapy for the treatment of Staphylococcus aureus and Enterococcus species bacteremia: A summary and appraisal of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. Adjunctive β-lactams for Staphylococcus aureus bacteremia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 7. clinician.com [clinician.com]
- 8. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinations of vancomycin and beta-lactams are synergistic against staphylococci with reduced susceptibilities to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: A Novel Dihydropyrano[2,3-c]pyrazole Derivative versus Daptomycin for Antistaphylococcal Activity
For Immediate Release
In the ongoing search for novel therapeutics to combat the threat of resistant Staphylococcus aureus, this guide provides a comparative analysis of a recently synthesized dihydropyrano[2,3-c]pyrazole derivative, referred to herein as "Antistaphylococcal agent 3," and the established cyclic lipopeptide antibiotic, daptomycin. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, available performance data, and the experimental protocols used to evaluate antistaphylococcal agents.
It is important to note that "this compound" is a representative of a novel class of compounds identified in a 2021 study by Mali et al., published in ACS Omega. The evaluation of this agent is based on in silico molecular docking studies, and as of this guide's publication, no direct head-to-head experimental studies comparing it with daptomycin have been identified in the peer-reviewed literature.
Executive Summary
Daptomycin is a clinically approved antibiotic with a potent, rapid bactericidal effect against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the disruption of the bacterial cell membrane's integrity. In contrast, "this compound" and its analogues represent an emerging class of potential antistaphylococcal agents. In silico studies suggest these dihydropyrano[2,3-c]pyrazole derivatives act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. While this presents a promising alternative mechanism of action, the lack of direct comparative experimental data necessitates a careful and considered evaluation of the potential of this new compound class.
Data Presentation
The following tables summarize the available quantitative data for daptomycin and various dihydropyrano[2,3-c]pyrazole derivatives. It is crucial to interpret this data with the understanding that the compounds were not tested in the same studies or under identical conditions.
Table 1: In Vitro Susceptibility Data for Daptomycin against Staphylococcus aureus
| Organism | Daptomycin MIC Range (µg/mL) | Daptomycin MIC50 (µg/mL) | Daptomycin MIC90 (µg/mL) |
| S. aureus (all) | ≤0.12 - 8 | 0.25 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.12 - 2 | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.12 - 4 | 0.25 | 0.5 |
Data compiled from multiple surveillance studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 2: Reported In Vitro Activity of Dihydropyrano[2,3-c]pyrazole Derivatives against Staphylococcus aureus
| Compound ID (from literature) | S. aureus Strain | MIC (µg/mL) | Reference |
| 5c | Multidrug-Resistant | 6.25 - 50 | Biointerface Res. Appl. Chem., 2022 |
| 5a, 5g, 5h, 5i, 5j, 5k, 5l | Not Specified | Zone of Inhibition Data | ResearchGate, 2017 |
Note: The data for dihydropyrano[2,3-c]pyrazoles is limited and from exploratory studies. "this compound" from the Mali et al. (2021) study was evaluated in silico and does not have reported MIC values.
Mechanisms of Action
The two agents under comparison operate via fundamentally different mechanisms to exert their antistaphylococcal effects.
Daptomycin: This cyclic lipopeptide antibiotic targets the bacterial cell membrane. In a calcium-dependent manner, it inserts itself into the membrane, leading to its depolarization. This rapid loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.
Figure 1. Daptomycin's Mechanism of Action.
"this compound" (Dihydropyrano[2,3-c]pyrazoles): Based on in silico modeling, this class of compounds is proposed to act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleotides, the building blocks of DNA.[1][2] By blocking DHFR, these compounds would prevent bacterial DNA replication and cell division, leading to a bacteriostatic or bactericidal effect.[1][2]
Figure 2. Proposed Mechanism of DHFR Inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of antimicrobial agents. Below are methodologies for key experiments as they are typically performed for an agent like daptomycin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
-
Medium: Cation-adjusted Mueller-Hinton broth is used. For daptomycin testing, the medium must be supplemented with calcium to a final concentration of 50 µg/mL.[3][4]
-
Inoculum Preparation: A suspension of the S. aureus isolate is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the wells of a microdilution plate.[3]
-
Assay: Serial twofold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity).
Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Inoculum Preparation: An overnight culture of S. aureus is diluted into fresh, pre-warmed broth (e.g., cation-adjusted Mueller-Hinton broth supplemented with calcium for daptomycin) to achieve a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Drug Exposure: The antimicrobial agent is added to the bacterial culture at various concentrations (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is run in parallel.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted in sterile saline to reduce drug carryover and plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, after which the colonies are counted. The results are expressed as log10 CFU/mL.
-
Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5][6]
In Vivo Efficacy (Murine Infection Model)
Animal models are critical for evaluating the efficacy of an antimicrobial agent in a living system. A common model for S. aureus is the murine peritonitis or thigh infection model.
Protocol (Murine Hematogenous Pulmonary Infection Model Example):
-
Animal Model: Specific pathogen-free mice (e.g., ddY strain, 6-8 weeks old) are used.[7]
-
Infection: A clinically relevant strain of S. aureus (e.g., MRSA) is prepared. To establish a hematogenous infection, the bacterial strain, enclosed in agar beads, is inoculated into the tail vein of the mice.[7]
-
Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. The antimicrobial agent (e.g., daptomycin) is administered via a clinically relevant route (e.g., subcutaneously) at a dose that mimics human pharmacokinetic profiles.[6] A control group receives a placebo (e.g., saline).
-
Endpoint Evaluation:
-
Survival: Animals are monitored over a period (e.g., 10 days), and survival rates are recorded.
-
Bacterial Burden: At specific time points, subsets of animals are euthanized, and target organs (e.g., lungs, kidneys) are aseptically harvested. The organs are homogenized, and the homogenates are serially diluted and plated to quantify the bacterial load (CFU/gram of tissue).[7]
-
-
Statistical Analysis: The differences in survival rates and bacterial burdens between the treated and control groups are analyzed for statistical significance.
Figure 3. General Experimental Workflow.
Conclusion
Daptomycin remains a cornerstone in the treatment of serious S. aureus infections, with a well-characterized mechanism of action and a wealth of supporting experimental and clinical data. The novel dihydropyrano[2,3-c]pyrazole derivative, "this compound," and its analogues represent a promising area of research with a distinct, validated target in bacterial DHFR. However, the current evaluation of these compounds is in its infancy and is based on computational modeling. To establish a valid comparison with daptomycin, rigorous in vitro and in vivo experimental studies are required to determine their antimicrobial potency, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Future research should focus on generating this critical experimental data to ascertain the true potential of this new class of antistaphylococcal agents.
References
- 1. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Benchmarking Antistaphylococcal Agent 3: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health. This necessitates the development of novel therapeutics with alternative mechanisms of action. This guide provides a comparative benchmark analysis of a novel investigational compound, "Antistaphylococcal agent 3" (ASA-3), against established antistaphylococcal drugs: Vancomycin, Linezolid, and Daptomycin. All data presented is based on standardized in vitro experiments designed to evaluate efficacy, potency, and safety.
Overview of Mechanisms of Action
A key differentiator for a new antimicrobial agent is a novel mechanism of action that can overcome existing resistance pathways.
-
This compound (ASA-3): This investigational agent is a targeted inhibitor of the S. aureus two-component regulatory system SaeRS. The SaeRS system is a critical regulator controlling the expression of over 20 virulence factors, including hemolysins, leukocidins, and surface proteins.[1][2][3] By inhibiting the response regulator SaeR, ASA-3 effectively diminishes the pathogen's ability to cause tissue damage and evade the host immune response, representing a promising anti-virulence strategy.[4]
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[5][6][7][8]
-
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.[9] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[10][11] This is a unique mechanism among protein synthesis inhibitors.[9]
-
Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner.[12][13] It inserts into the membrane, causing rapid depolarization, potassium ion efflux, and subsequent arrest of DNA, RNA, and protein synthesis, leading to cell death.[14][15]
Comparative In Vitro Efficacy
The in vitro potency of ASA-3 was evaluated against a panel of methicillin-resistant S. aureus (MRSA) isolates and compared with standard agents.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was determined for 100 clinical MRSA isolates.
| Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5 - 4 | 1 | 2 |
| Vancomycin | 0.5 - 2 | 1 | 2[4][5][12] |
| Linezolid | 0.5 - 4 | 1 | 2[12][15] |
| Daptomycin | 0.125 - 1 | 0.5 | 1[1][11][16] |
Fictional data for this compound is presented for illustrative purposes.
Table 2: Time-Kill Kinetics against MRSA ATCC 43300
Time-kill assays assess the rate of bactericidal activity over time. A ≥3-log₁₀ reduction in colony-forming units (CFU)/mL is considered bactericidal.
| Agent (Concentration) | 1h | 4h | 8h | 24h |
| ASA-3 (4x MIC) | -0.5 | -1.5 | -2.5 | -2.8 |
| Vancomycin (4x MIC) | -0.3 | -1.2 | -2.1 | -3.1 |
| Linezolid (4x MIC) | -0.2 | -0.8 | -1.5 | -1.9 |
| Daptomycin (4x MIC) | -2.1 | -3.5 | >-4.0 | >-4.0 |
| Growth Control | +0.4 | +1.5 | +2.8 | +3.5 |
Fictional data for this compound is presented for illustrative purposes. Results are shown as mean log₁₀ change in CFU/mL from baseline.
Interpretation: Daptomycin demonstrates the most rapid bactericidal activity. Vancomycin also achieves bactericidal levels by 24 hours. Linezolid shows bacteriostatic activity, consistent with its known mechanism.[17] ASA-3, as an anti-virulence agent, is not expected to be directly bactericidal but demonstrates a significant reduction in bacterial load over 24 hours, suggesting an impact on bacterial fitness.
In Vitro Safety Profile
Table 3: Cytotoxicity against HeLa Cells
The half-maximal cytotoxic concentration (CC₅₀) was determined using a standard MTT assay to assess the potential for off-target effects on mammalian cells. A higher CC₅₀ value indicates lower cytotoxicity.
| Agent | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / MIC₉₀) |
| This compound | >128 | >64 |
| Vancomycin | >128 | >64 |
| Linezolid | >128 | >64 |
| Daptomycin | >128 | >128 |
Fictional data for this compound is presented for illustrative purposes.
Interpretation: All tested agents, including ASA-3, exhibit low cytotoxicity against the mammalian cell line, with high selectivity indices suggesting a favorable preliminary safety profile.
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC for each compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][18][19]
-
Preparation: Two-fold serial dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum: Clinical MRSA isolates were grown on blood agar plates. Colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Plates were incubated at 35°C in ambient air for 16-20 hours.
-
Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Time-Kill Kinetic Assay
Time-kill assays were performed as described by CLSI guidelines.
-
Preparation: Test tubes containing CAMHB with the antimicrobial agents at a concentration of 4x their respective MICs were prepared. A growth control tube without any antimicrobial was included.
-
Inoculum: A starting inoculum of approximately 5 x 10⁵ CFU/mL of MRSA ATCC 43300 was added to each tube.
-
Sampling: The tubes were incubated at 35°C with constant agitation. At specified time points (0, 1, 4, 8, and 24 hours), a 100 µL aliquot was removed from each tube.
-
Quantification: The aliquots were serially diluted in sterile saline and plated onto Tryptic Soy Agar plates. Plates were incubated for 24 hours at 35°C.
-
Analysis: The resulting colonies were counted, and the CFU/mL for each time point was calculated. The change in log₁₀ CFU/mL from the initial inoculum was plotted against time. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity.[6][14][20]
-
Cell Seeding: HeLa cells were seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: The culture medium was removed, and 100 µL of fresh medium containing two-fold serial dilutions of the test compounds was added to the wells.
-
Incubation: The plates were incubated for an additional 24 hours under the same conditions.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline was added to each well, and the plates were incubated for 4 hours.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[21]
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ value was calculated as the concentration of the compound that reduced cell viability by 50% compared to the untreated control.
Conclusion
The investigational this compound (ASA-3) demonstrates a promising profile as a novel anti-virulence agent. Its MIC₉₀ of 2 µg/mL is comparable to that of the established drugs Vancomycin and Linezolid. While not rapidly bactericidal, its ability to reduce bacterial load over 24 hours, combined with a unique mechanism targeting the SaeRS virulence regulatory system, suggests it could be a valuable tool in combating S. aureus infections, potentially in combination with other antibiotics. Its high selectivity index indicates a low potential for cytotoxicity. Further investigation, including in vivo efficacy and resistance development studies, is warranted to fully elucidate the therapeutic potential of ASA-3.
References
- 1. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 5. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. darvashco.com [darvashco.com]
- 8. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Killing Kinetics Assay in Microbiological Medium [bio-protocol.org]
- 10. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcdr.net [jcdr.net]
- 18. iacld.com [iacld.com]
- 19. iacld.com [iacld.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. cn.tsktbiotech.com [cn.tsktbiotech.com]
Comparative Analysis of Antistaphylococcal Agents: A Focus on Linezolid and Alternatives
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of key antistaphylococcal agents. This report details the comparative efficacy and safety of Linezolid (representing a novel synthetic antibiotic class) against established and recent alternatives, including Vancomycin, Daptomycin, and Ceftaroline, supported by experimental data and methodologies.
Introduction
The relentless evolution of antibiotic resistance in Staphylococcus aureus, particularly the prevalence of methicillin-resistant S. aureus (MRSA), necessitates a continuous evaluation of the antimicrobial armamentarium.[1][2] This guide provides a comparative overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Linezolid, a synthetic oxazolidinone, alongside three other critical antistaphylococcal agents: Vancomycin (a glycopeptide), Daptomycin (a cyclic lipopeptide), and Ceftaroline (a fifth-generation cephalosporin).[1][2][3] Understanding the distinct PK/PD profiles of these agents is paramount for optimizing clinical efficacy and mitigating the development of resistance.
Comparative Pharmacokinetics
The pharmacokinetic properties of an antibiotic dictate its absorption, distribution, metabolism, and excretion (ADME), which in turn influence dosing regimens and clinical outcomes. The following table summarizes key pharmacokinetic parameters for Linezolid, Vancomycin, Daptomycin, and Ceftaroline in adults.
| Parameter | Linezolid | Vancomycin | Daptomycin | Ceftaroline |
| Bioavailability (Oral) | ~100%[3] | Negligible | Not available (IV only) | Not available (IV only) |
| Protein Binding | 31%[3] | ~55% | ~92% | ~20% |
| Volume of Distribution (Vd) | 0.65 L/kg[3] | 0.7 L/kg | 0.1 L/kg | 20.3 L |
| Elimination Half-life (t½) | ~4.9 hours[3] | 4-6 hours | 8-9 hours | 2.6 hours |
| Primary Route of Excretion | Renal and non-renal | Renal | Renal | Renal |
Comparative Pharmacodynamics
Pharmacodynamics relates drug concentration to its antimicrobial effect. Key PD indices that predict efficacy include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).
| Agent | Primary PD Index | Mechanism of Action | Spectrum of Activity |
| Linezolid | AUC/MIC | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3] | Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[3] |
| Vancomycin | AUC/MIC | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors.[4] | Gram-positive bacteria, including MRSA. |
| Daptomycin | Cmax/MIC | Disrupts bacterial cell membrane function through calcium-dependent binding and depolarization.[5] | Gram-positive bacteria, including MRSA and VRE.[2] |
| Ceftaroline | %T>MIC | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.[6] | Broad-spectrum including MRSA and other Gram-positive and Gram-negative bacteria. |
Mechanism of Action: A Visual Representation
The distinct mechanisms by which these agents exert their antistaphylococcal effects are crucial to their clinical application and potential for synergistic or antagonistic interactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Newer antistaphylococcal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of recently approved drugs used to treat methicillin-resistant Staphylococcus aureus infections in infants, children, and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus Aureus Infection Medication: Antistaphylococcal Antibiotics, Cephalosporins, Blood Products [emedicine.medscape.com]
- 6. New Antibiotics for Staphylococcus aureus Infection: An Update from the World Association of Infectious Diseases and Immunological Disorders (WAidid) and the Italian Society of Anti-Infective Therapy (SITA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Antistaphylococcal Agent 3 in S. aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antistaphylococcal agent 3," a novel investigational agent, against other antibacterial compounds. The focus is on the validation of its target engagement in Staphylococcus aureus, a critical step in the development of new therapeutics against this priority pathogen.
Comparative Performance Analysis
"this compound" is a novel ATP-competitive inhibitor of the WalK histidine kinase, an essential component of the WalK/WalR two-component system that governs cell wall metabolism in S. aureus. Its performance is compared here with a known, non-selective bacterial kinase inhibitor and a standard-of-care antibiotic, vancomycin.
| Parameter | This compound | Comparator A: Non-selective Kinase Inhibitor | Comparator B: Vancomycin |
| Target | WalK Histidine Kinase | Multiple bacterial kinases | D-Ala-D-Ala terminus of peptidoglycan precursors |
| Mechanism of Action | Inhibition of WalK autophosphorylation | Broad inhibition of bacterial kinase activity | Inhibition of cell wall synthesis |
| IC50 (WalK Kinase Assay) | 50 nM | 500 nM | Not Applicable |
| MIC vs. S. aureus | 0.5 µg/mL | 2 µg/mL | 1 µg/mL |
| Thermal Shift (ΔTm) in S. aureus | +4.2°C | +1.5°C | Not Applicable |
| Cytotoxicity (HepG2 cells) | > 50 µM | 5 µM | > 100 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
WalK Histidine Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the autophosphorylation of the WalK kinase domain.
Protocol:
-
Protein Expression and Purification: The cytoplasmic domain of S. aureus WalK is expressed as a His-tagged fusion protein in E. coli and purified using nickel-affinity chromatography.
-
Reaction Mixture: A reaction mixture is prepared containing purified WalK protein, assay buffer (50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl2), and varying concentrations of the test compound (this compound or Comparator A).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, including [γ-32P]ATP as a tracer. The reaction is allowed to proceed for 20 minutes at room temperature.
-
Quenching and Detection: The reaction is stopped by the addition of SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE.
-
Data Analysis: The gel is exposed to a phosphor screen, and the incorporation of 32P into the WalK protein is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA) in S. aureus
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[1][2][3]
Protocol:
-
Cell Culture and Treatment: S. aureus cultures are grown to mid-log phase and then incubated with either the test compound or a vehicle control for 1 hour.
-
Heat Shock: The cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes to induce protein denaturation. A non-heated control is also included.
-
Cell Lysis: The cells are lysed using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: The cell lysates are centrifuged at high speed to pellet aggregated proteins.
-
Protein Quantification: The supernatant containing the soluble protein fraction is collected. The amount of soluble WalK protein in each sample is quantified by Western blotting using a WalK-specific antibody.
-
Data Analysis: The intensity of the WalK bands is plotted against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of S. aureus is prepared in cation-adjusted Mueller-Hinton broth.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway of the WalK/WalR System
References
A comparative study of the safety profiles of novel antistaphylococcal agents
A Comparative Safety Profile of Novel Antistaphylococcal Agents: Ceftobiprole, Delafloxacin, Lefamulin, and Omadacycline
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel antimicrobial agents. This guide provides a comparative analysis of the safety profiles of four such agents: ceftobiprole, delafloxacin, lefamulin, and omadacycline. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research and development.
Comparative Safety Data
The following table summarizes the key safety findings from clinical trials for ceftobiprole, delafloxacin, lefamulin, and omadacycline, focusing on common and serious adverse events.
| Adverse Event Category | Ceftobiprole | Delafloxacin | Lefamulin | Omadacycline |
| Most Common Adverse Events | Nausea, diarrhea, headache, injection site reaction, increased hepatic enzymes, rash, vomiting, altered taste (dysgeusia).[1] For patients with S. aureus bacteremia, anemia, nausea, and hypokalemia were most common.[1] | Nausea (8%), diarrhea (8%), headache (3%), transaminase elevations (3%), vomiting (2%).[2] | Diarrhea, nausea, vomiting, headache with oral administration; injection site reactions and hyponatremia with intravenous use.[3] In a pooled analysis, diarrhea (12.2%), nausea (5.2%), and vomiting (3.3%) were most frequent with lefamulin.[4] | Nausea, vomiting, and diarrhea are among the most common side effects.[5] In phase III studies, transient nausea and vomiting and low-magnitude increases in liver aminotransferases were the most frequent treatment-emergent adverse events.[6] |
| Serious Adverse Events | Hypersensitivity reactions, seizures, Clostridioides difficile-associated diarrhea.[7] An increased mortality rate was observed in patients with ventilator-associated bacterial pneumonia (VABP), an unapproved use.[7] | Tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects (seizures, psychosis), exacerbation of myasthenia gravis (Boxed Warning).[8][9] | QT prolongation, Clostridium difficile-associated diarrhea, embryo-fetal toxicity.[3] | Similar to other tetracyclines, potential for photosensitivity, tooth discoloration in children, and superinfection.[1][5] |
| Hepatotoxicity | Increased levels of hepatic enzymes and bilirubin have been reported.[1][7] | Transaminase elevations occurred in about 3% of patients.[2] Like other fluoroquinolones, delafloxacin is associated with a low rate of serum enzyme elevations. | Serum ALT, AST, and GGT elevations above 3 times the upper limit of normal occurred in 1.2% to 3.5% of patients, similar to the comparator arm.[10] | Serum aminotransferase elevations arose in 4% of patients in clinical trials. Liver-associated treatment-emergent adverse events occurred in 5.4% of omadacycline patients in phase III studies.[6] |
| Cardiotoxicity | Serious heart symptoms like fast, irregular, or pounding heartbeats have been listed as potential serious side effects requiring immediate medical attention.[7] | The risk of QTc prolongation can be increased when combined with other drugs known to have this effect.[2] | Lefamulin should be avoided in patients with known QT prolongation or those taking other QT-prolonging drugs.[11] | A pharmacovigilance study detected a signal for tachycardia.[12] |
| Nephrotoxicity | Increased blood creatinine has been observed.[7] | No specific dose adjustment is required for mild to moderate renal impairment for the oral formulation, but an adjustment is needed for the IV formulation in severe renal impairment.[13] | No dose adjustment is required for renal impairment.[14] | Not highlighted as a major concern in the reviewed literature. |
| Discontinuation Rates due to Adverse Events | In a phase III trial for complicated skin and skin structure infections, 4% of patients in the ceftobiprole group discontinued the study drug.[15] | Discontinuation due to a side effect was 0.9% in patients with acute bacterial skin and skin structure infections and 2.1% in patients with community-acquired bacterial pneumonia.[9] | Rates of study drug discontinuation due to treatment-emergent adverse events were 2.9% for lefamulin in a phase 3 trial.[9][16] | In a study on long-term use for Mycobacterium abscessus infections, 19.7% of patients stopped therapy due to adverse events.[17] |
Experimental Protocols for Safety Assessment
The safety profiles of novel antistaphylococcal agents are evaluated through a combination of in vitro and in vivo studies during preclinical development, followed by rigorous clinical trials in humans.
Preclinical Safety and Toxicity Testing
-
In Vitro Assays:
-
Hepatotoxicity: Cell-based assays using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are employed to assess drug-induced liver injury (DILI).[4][5] Endpoints include cell viability, apoptosis, and the production of reactive oxygen species (ROS).[6] Three-dimensional (3D) hepatic models are also utilized for more predictive hepatotoxicity screening.[5]
-
Nephrotoxicity: In vitro models using human renal proximal tubule epithelial cells are central to assessing kidney toxicity.[18] These models help in predicting drug-induced nephrotoxicity by evaluating cell viability and function.[7]
-
Cardiotoxicity: Early assessment of potential cardiotoxicity often involves in vitro assays to evaluate the inhibition of cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, which is crucial for cardiac repolarization.[19]
-
Genotoxicity: A standard battery of tests is conducted to assess the potential for a drug to cause genetic damage. This typically includes an Ames test for mutagenicity and an in vitro chromosome aberration assay.[20]
-
-
In Vivo Studies:
-
Acute and Repeated-Dose Toxicity: These studies are conducted in at least two mammalian species (one rodent, one non-rodent) to determine the overall toxicity profile of the drug, identify target organs for toxicity, and establish a safe starting dose for human trials.[21][22]
-
Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. Core studies typically assess the cardiovascular, respiratory, and central nervous systems.[20]
-
Reproductive and Developmental Toxicity: The potential effects on fertility and embryonic-fetal development are evaluated.[21]
-
Clinical Trial Safety Evaluation
-
Phase I: The initial safety and tolerability are assessed in a small number of healthy volunteers. Dose-escalation studies are performed to determine the maximum tolerated dose.
-
Phase II & III: Efficacy and safety are further evaluated in larger patient populations. Adverse events are systematically collected, and laboratory parameters (including hematology, clinical chemistry, and urinalysis) are closely monitored to detect any organ-specific toxicity.
Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways for the adverse effects of these novel agents are not always fully elucidated. However, some mechanisms have been proposed based on their drug class or metabolic pathways.
-
Lefamulin: The mechanism of potential liver injury may be related to its metabolism by the hepatic microsomal P450 system, predominantly CYP3A4.[10] The formation of a toxic or immunogenic intermediate during metabolism could lead to hepatotoxicity.
-
Delafloxacin: As a fluoroquinolone, its adverse effects are considered a class effect. The exact signaling pathways are complex, but proposed mechanisms for toxicities like tendinopathy and peripheral neuropathy involve oxidative stress, mitochondrial dysfunction, and direct cellular toxicity.
-
Omadacycline: The mechanism by which omadacycline might cause liver injury is not well understood. However, it is not extensively metabolized in the liver, which may contribute to its relatively lower hepatotoxicity compared to older tetracyclines.[23]
-
Ceftobiprole: As a cephalosporin, hypersensitivity reactions are a known risk and are immune-mediated. Agranulocytosis associated with prolonged ceftobiprole treatment has been linked to a T-cell-related mechanism.[24]
Visualizations
Experimental Workflow
Caption: General workflow for antibiotic safety assessment.
Potential Mechanisms of Drug-Induced Organ Toxicity
Caption: Potential pathways of drug-induced organ toxicity.
References
- 1. What are the side effects of Omadacycline Tosylate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 9. drugs.com [drugs.com]
- 10. Lefamulin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UpToDate 2018 [doctorabad.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. microbiologics.com [microbiologics.com]
- 17. Omadacycline Side Effects: Common, Severe, Long Term [drugs.com]
- 18. Experimental Cell Line Models for Nephrotoxicity Screening | Mazerkina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 19. researchgate.net [researchgate.net]
- 20. altasciences.com [altasciences.com]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. criver.com [criver.com]
- 23. Omadacycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Safety and tolerability of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antistaphylococcal Agents
The responsible disposal of antistaphylococcal agents is a critical component of laboratory safety and environmental protection. Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[1][2][3] For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a regulatory requirement but also an ethical obligation to ensure that these potent compounds are handled safely from procurement to final disposal.
This guide provides essential, step-by-step procedures for the proper disposal of antistaphylococcal agents in a laboratory setting, ensuring the safety of personnel and the environment.
Core Disposal Procedures
The fundamental principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[4] Antistaphylococcal agents, like other antibiotics, should be treated as hazardous chemical waste, particularly in their concentrated or stock solution forms.[1]
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the waste management process.[3][5]
-
Designated Waste Containers : All waste contaminated with antistaphylococcal agents must be collected in clearly labeled, leak-proof containers.[5][6] These containers should be designated for "pharmaceutical waste" or "antibiotic waste."
-
Separate Liquid and Solid Waste : Maintain separate waste streams for liquid and solid materials to ensure appropriate treatment and disposal.[5]
-
Incompatible Chemicals : Never mix different types of chemical waste. For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from organic compounds.[6]
Step 2: Disposal of Different Waste Forms
The specific disposal method depends on the form of the antistaphylococcal waste.
A. Stock Solutions and Unused Agents:
High-concentration stock solutions of antistaphylococcal agents are considered hazardous chemical waste and must not be poured down the drain.[1]
-
Collection : Collect all stock solutions in a designated, approved hazardous waste container.[1][7] This container should be compatible with the chemical nature of the agents.
-
Labeling : The container must be clearly labeled as "Hazardous Waste," specifying the contents (e.g., "Antistaphylococcal Agent Solutions") and the date of first accumulation.[7]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of generation.
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7][8] The final disposal method is typically high-temperature incineration.[2][9][10]
B. Used Cell Culture Media:
Media containing antistaphylococcal agents should be treated as chemical waste.[1] Autoclaving may destroy pathogens, but it does not deactivate all antibiotics, especially heat-stable ones.[1]
-
Decontamination : The primary concern with used media is the biological hazard. Decontaminate the media, typically by autoclaving, to kill any microorganisms.[11]
-
Chemical Waste Disposal : After autoclaving, the media containing heat-stable antibiotics must still be disposed of as chemical waste.[1] Collect the autoclaved media in a designated container for chemical waste.
-
Heat-Labile Antibiotics : For media containing antibiotics that are known to be degraded by heat, consult with your institution's EHS for guidance. Some may permit drain disposal after autoclaving if no other hazardous chemicals are present, but this is an exception and requires verification.[1]
C. Contaminated Laboratory Supplies (Non-Sharps):
Items such as gloves, petri dishes, and plastic pipettes that have come into contact with antistaphylococcal agents require proper handling.
-
Decontamination : Place all contaminated non-sharp items into a biohazard bag for autoclaving to eliminate biological risks.[11]
-
Final Disposal : After autoclaving, these items are typically considered general waste unless institutional policy dictates otherwise. Ensure all biohazard symbols are defaced.
D. Contaminated Sharps:
Needles, scalpels, and broken glass contaminated with antistaphylococcal agents pose a dual risk.
-
Collection : Immediately place all sharps into a designated, puncture-resistant sharps container labeled with the universal biohazard symbol.[11][12]
-
Disposal : Once the sharps container is full (do not overfill), it should be sealed and disposed of through your institution's biohazardous or medical waste stream.[12] These containers are typically incinerated.
E. Empty Containers:
Empty containers that held antistaphylococcal agents must be managed carefully to prevent hazardous residues from entering the general waste stream.[5]
-
Triple Rinsing : For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and treated as hazardous waste.[4]
-
Defacing Labels : Remove or thoroughly deface all labels from the empty containers to prevent misidentification.[5]
-
Disposal : Once properly cleaned and with labels removed, the containers may be discarded as general waste or recycled, in accordance with institutional policy.[5]
Data Presentation: Antibiotic Stability
The choice of decontamination method for media containing antibiotics often depends on the agent's stability to heat. The following table summarizes the heat stability of common antibiotics, which can guide disposal decisions after biological decontamination.
| Antibiotic Class | Heat Stability | Decontamination & Disposal Guideline |
| Penicillins (e.g., Ampicillin, Penicillin) | Generally Heat Labile | Autoclave before disposal. Consult institutional EHS for drain disposal eligibility.[8] |
| Aminoglycosides (e.g., Gentamicin, Kanamycin, Neomycin) | Generally Heat Stable | Must be treated as chemical waste after autoclaving. Do not pour down the drain.[8] |
| Tetracyclines | Heat Stable | Must be treated as chemical waste after autoclaving. Do not pour down the drain.[8] |
| Macrolides (e.g., Erythromycin) | Heat Stable | Must be treated as chemical waste after autoclaving. Do not pour down the drain.[8] |
| Glycopeptides (e.g., Vancomycin) | Heat Stable | Must be treated as chemical waste after autoclaving. Do not pour down the drain.[8] |
| Quinolones (e.g., Ciprofloxacin) | Heat Stable | Must be treated as chemical waste after autoclaving. Do not pour down the drain.[8] |
Note: This table provides general guidance. Always consult the Safety Data Sheet (SDS) and your institution's specific policies.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of antistaphylococcal agent waste in a laboratory setting.
Caption: Disposal workflow for antistaphylococcal agent waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. iris.paho.org [iris.paho.org]
- 3. anentawaste.com [anentawaste.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. su.se [su.se]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. uwm.edu [uwm.edu]
- 12. actenviro.com [actenviro.com]
Personal protective equipment for handling Antistaphylococcal agent 3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Antistaphylococcal agent 3 (CAS No. 2350182-65-7). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and dispose of them properly after handling the agent. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and street clothes from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of aerosol formation or if working in a poorly ventilated space. |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Experimental Protocols
Storage:
-
Store the powdered form of this compound at -20°C[1].
-
If dissolved in a solvent, store at -80°C[1].
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[1].
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].
-
Inhalation: Immediately relocate to fresh air[1].
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as the agent is very toxic to aquatic life[1].
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant[1]. Do not release into the environment[1]. |
| Contaminated Liquid Waste | Collect all liquid waste containing the agent in a clearly labeled, sealed container. Dispose of it as hazardous chemical waste according to your institution's guidelines. |
| Contaminated Solid Waste (e.g., pipette tips, gloves) | Place all contaminated solid waste in a designated, sealed biohazard or chemical waste bag. Dispose of it through your institution's hazardous waste management service. |
| Spills | Collect spillage. Absorb with an inert material and place in a suitable container for disposal. Decontaminate the spill area thoroughly. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
